1-Aziridinepropionamide, N-(1-naphthyl)-
Beschreibung
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Eigenschaften
CAS-Nummer |
99900-92-2 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C15H16N2O/c18-15(8-9-17-10-11-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18) |
InChI-Schlüssel |
HIZHLBPUJWMUCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Technical Guide: Biological Targets & Chemoproteomic Profiling of 1-Aziridinepropionamide, N-(1-naphthyl)-
The following technical guide details the biological targets, mechanism of action, and experimental utility of 1-Aziridinepropionamide, N-(1-naphthyl)- . This document is structured for researchers in chemoproteomics, medicinal chemistry, and drug discovery.
Executive Summary
1-Aziridinepropionamide, N-(1-naphthyl)- (hereafter referred to as NAP-AZ ) represents a distinct class of electrophilic fluorescent probes designed to interrogate the reactive proteome. Structurally, it couples a reactive aziridine warhead (an alkylating agent) with a naphthyl fluorophore via a propionamide linker.
Its primary biological utility lies in Activity-Based Protein Profiling (ABPP) , where it functions as a covalent trap for nucleophilic amino acid residues—specifically cysteine thiols in functionally diverse proteins. This guide delineates its reaction kinetics, validated biological targets, and protocols for target identification.
Part 1: Chemical Identity & Mechanism of Action
Structural Pharmacophore
The molecule consists of three functional domains, each dictating a specific biological interaction:
-
The Warhead (Aziridine): A strained, three-membered nitrogen heterocycle. It is an electrophile prone to ring-opening reactions.
-
The Linker (Propionamide): A 3-carbon spacer that modulates steric access to protein pockets and influences the "softness" of the electrophile.
-
The Reporter (Naphthyl): A lipophilic, fluorescent moiety (Excitation ~280-320 nm; Emission ~340-400 nm) allowing for direct visualization of labeled targets without secondary "click" chemistry.
Reaction Mechanism: Nucleophilic Ring Opening
Unlike acrylamides (which react via Michael addition), the aziridine moiety reacts via an SN2 ring-opening mechanism .
-
Protonation State: At physiological pH (7.4), the unactivated N-alkyl aziridine is moderately reactive. However, in the acidic microenvironment of certain enzyme active sites (e.g., Lysosomes, pH 4.5–5.0) or upon protonation by adjacent acidic residues (Asp/Glu), reactivity spikes.
-
Nucleophile Preference: The aziridine is a "soft" electrophile, showing high selectivity for "soft" nucleophiles.
-
Primary: Thiolates (
) of Cysteine. -
Secondary: N7-Guanine (DNA) or Carboxylates (Asp/Glu) in specific catalytic triads.
-
DOT Diagram: Reaction Mechanism
Caption: Kinetic pathway of NAP-AZ covalently modifying a protein cysteine residue via nucleophilic ring opening.
Part 2: Primary Biological Targets
The biological targets of NAP-AZ are defined by nucleophilic accessibility and pKa depression of the target residue.
Cysteine Proteases (The Cathepsin Family)
The most high-affinity targets for aziridine-based probes are cysteine proteases. In these enzymes, the catalytic cysteine is part of a dyad or triad (Cys-His-Asn), rendering the thiol highly nucleophilic (thiolate form) even at neutral pH.
-
Target: Cathepsin B, L, and K (Lysosomal proteases).
-
Mechanism: The aziridine binds in the S1/S1' pocket. The active site histidine protonates the aziridine nitrogen, facilitating the attack by the catalytic cysteine.
-
Relevance: These enzymes are upregulated in metastatic cancer and inflammation. NAP-AZ serves as an inhibitor and imaging agent.
The "Scavenger" Proteome: Serum Albumin
In systemic circulation, the most abundant target is Human Serum Albumin (HSA) , specifically Cys34 .
-
Context: Cys34 is one of the few free thiols on the surface of plasma proteins.
-
Interaction: NAP-AZ rapidly alkylates Cys34. This does not typically inhibit albumin function but can reduce the effective concentration of the probe available for intracellular targets (the "protein binding" effect).
Low-Molecular-Weight Thiols (The Detoxification Pathway)
Before reaching protein targets, NAP-AZ must evade cellular defense mechanisms.
-
Glutathione (GSH): Present at mM concentrations in the cytosol. Glutathione S-Transferases (GSTs) may catalyze the conjugation of GSH to the aziridine ring, leading to excretion.
-
Implication: High intracellular GSH levels (e.g., in drug-resistant tumors) will quench the fluorescence signal and reduce efficacy.
Biological Target Summary Table
| Target Class | Specific Protein/Molecule | Residue | Interaction Type | Biological Consequence |
| Cysteine Protease | Cathepsin B / L | Cys29 (active site) | Irreversible Inhibition | Lysosomal dysfunction; reduced metastasis. |
| Serum Protein | Albumin (HSA) | Cys34 | Covalent Labeling | Reduced bioavailability; plasma half-life extension. |
| Metabolic Enzyme | GAPDH | Cys152 | Alkylation | Inhibition of glycolysis (Warburg effect target). |
| Detoxification | Glutathione (GSH) | Thiol group | Conjugation | Probe inactivation; oxidative stress induction. |
| Nucleic Acid | DNA (Guanine) | N7-Position | Alkylation | Potential genotoxicity (at high concentrations). |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Activity-Based Protein Profiling (ABPP)
This workflow allows you to identify which proteins in a complex lysate are targeted by NAP-AZ.
Reagents:
-
Cell Lysate (1 mg/mL in PBS, pH 7.4).
-
NAP-AZ Probe (100x stock in DMSO).
-
Control Inhibitor (e.g., E-64 for cysteine proteases).
-
SDS-PAGE Reagents.
Workflow:
-
Preparation: Aliquot cell lysate (50 µL) into two sets of tubes.
-
Competition Control (Self-Validation):
-
Set A: Add DMSO (Vehicle).[1]
-
Set B: Add 50 µM E-64 (competitor) and incubate for 30 min at RT.
-
Logic: If NAP-AZ targets the active site, pre-treatment with E-64 will block the signal.
-
-
Labeling: Add NAP-AZ (Final conc: 1–10 µM) to both sets. Incubate for 1 hour at 37°C in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 min. -
Readout: Resolve on 12% SDS-PAGE. Visualize using a UV transilluminator or fluorescence scanner (Excitation ~300nm).
-
Result: Unique bands in Set A that are absent in Set B represent specific protease targets.
-
Protocol: Live-Cell Imaging of Thiol Distribution
Objective: Visualize the distribution of reactive thiols (lysosomes vs. cytosol).
-
Seeding: Seed HeLa or RAW 264.7 cells on glass-bottom dishes.
-
Dosing: Treat cells with 5 µM NAP-AZ in serum-free media for 30 min.
-
Wash: Wash 3x with PBS to remove unbound probe.
-
Imaging:
-
Use a confocal microscope with a DAPI filter set (Ex: 350nm / Em: 450nm) for the Naphthyl fluorophore.
-
Note: Naphthyl fluorescence is blue. Co-stain with LysoTracker Red to confirm lysosomal localization.
-
Part 4: Pathway Visualization
The following diagram illustrates the cellular fate of NAP-AZ, distinguishing between its therapeutic targets (Proteases) and detoxification routes.
Caption: Cellular pharmacokinetics of NAP-AZ. Acidic organelles (lysosomes) enhance reactivity via protonation, while cytosolic GSH acts as a sink.
References
-
Vicik, R., et al. (2006). "Aziridine-2,3-dicarboxylates, peptidomimetic cysteine protease inhibitors with antileishmanial activity."[2] Antimicrobial Agents and Chemotherapy.
-
Schirmeister, T., et al. (2018). "New aziridine-based inhibitors of cathepsin L-like cysteine proteases."[2] European Journal of Medicinal Chemistry.
-
Wang, J., et al. (2021). "A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols." PMC (NIH).
-
Baggio, C., et al. (2018). "Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space." ACS Central Science.
-
Lennarty, A. (2015). "Aziridine electrophiles in the functionalisation of peptide chains." Organic & Biomolecular Chemistry.
Sources
reactivity of the aziridine ring in 1-Aziridinepropionamide, N-(1-naphthyl)-
An In-Depth Technical Guide to the Reactivity of the Aziridine Ring in 1-Aziridinepropionamide, N-(1-naphthyl)-
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Strained Heterocycle
The aziridine ring, a three-membered nitrogen-containing heterocycle, stands as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2][3][4] Its high ring strain, approximately 27 kcal/mol, makes it a potent electrophile, susceptible to a variety of ring-opening reactions that forge new carbon-heteroatom and carbon-carbon bonds with high precision.[5][6] This guide focuses on the reactivity of a specific, functionalized aziridine: 1-Aziridinepropionamide, N-(1-naphthyl)- .
While direct experimental literature on this exact molecule is sparse, its chemical behavior can be confidently predicted from the extensive body of research on N-acylaziridines. The structure is defined by an aziridine ring wherein the nitrogen atom is acylated by an N-(1-naphthyl)propionamide moiety. This N-acyl group fundamentally governs the ring's reactivity, "activating" it for a range of synthetically valuable transformations.
This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core reactivity of this molecule. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental insights, and offer detailed protocols for its derivatization, grounding all claims in authoritative literature.
Caption: Assumed structure of 1-Aziridinepropionamide, N-(1-naphthyl)-.
Chapter 1: The Activated Aziridine: Electronic Effects and Reactivity
The reactivity of an aziridine is profoundly dictated by the substituent on its nitrogen atom.[7] Aziridines are broadly classified into two categories:
-
Non-activated Aziridines: These bear electron-donating groups (e.g., alkyl groups) on the nitrogen. They are relatively stable, less reactive, and typically require harsh conditions or strong electrophilic activation (e.g., protonation to form an aziridinium ion) to undergo ring-opening.[3][8]
-
Activated Aziridines: These possess electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (e.g., N-tosyl), and acyl groups.[3][7]
In our target molecule, the N-propionamide group is a powerful EWG. The lone pair of electrons on the aziridine nitrogen is delocalized into the adjacent carbonyl group, a phenomenon that has two critical consequences:
-
Increased Electrophilicity: Delocalization reduces the electron density on the nitrogen and, by extension, the ring carbons. This makes the carbon atoms significantly more electrophilic and susceptible to attack by even weak nucleophiles.[9]
-
Lowered Inversion Barrier: The barrier to nitrogen inversion is substantially decreased in N-acylaziridines compared to N-alkylaziridines, which can influence the stereochemical outcomes of certain reactions.[9]
The N-(1-naphthyl) moiety is electronically distant from the aziridine ring and is expected to have a minimal direct electronic influence on its reactivity, though it provides a useful chromophore for analytical tracking and can influence the molecule's solubility and crystalline properties.
Chapter 2: Core Reactive Pathway: Nucleophilic Ring-Opening
The cornerstone of aziridine chemistry is the nucleophilic ring-opening reaction.[1][10] For an activated, unsubstituted aziridine ring like the one in our target molecule, this process is a highly reliable and stereospecific transformation.
Mechanism and Regioselectivity
The reaction proceeds via an S_N2-type mechanism . The nucleophile attacks one of the electrophilic ring carbons, leading to the simultaneous cleavage of the opposite carbon-nitrogen bond.
Caption: Generalized S_N2 mechanism for nucleophilic ring-opening.
The regioselectivity of the attack—which of the two equivalent methylene carbons is attacked—is not a factor in this unsubstituted case. However, in substituted N-acylaziridines, the site of attack is dictated by reaction conditions:
-
Basic or Neutral Conditions: The S_N2 attack occurs preferentially at the less sterically hindered carbon atom.
-
Acidic Conditions: The reaction may involve protonation of the carbonyl oxygen, further enhancing the ring's electrophilicity. While attack still generally favors the less substituted carbon, the mechanism can sometimes gain more S_N1-like character, especially with highly substituted aziridines, potentially leading to mixtures of regioisomers.[2]
Stereochemistry
A hallmark of the S_N2 mechanism is the inversion of configuration at the carbon center that is attacked. If the reaction were performed on a chiral, substituted aziridine, this stereochemical outcome would be highly predictable.
Versatility of Nucleophiles
A wide array of nucleophiles can be employed to open the activated aziridine ring, leading to a diverse library of β-functionalized amine derivatives.[1][11][12]
| Nucleophile Type | Example(s) | Catalyst/Conditions | Product Class |
| Oxygen | H₂O, Alcohols (ROH), Carboxylic Acids | Acid (e.g., H₂SO₄, CPA) or Lewis Acid (e.g., Sc(OTf)₃) | β-Amino Alcohols, β-Amino Ethers, β-Amino Esters[13][14] |
| Nitrogen | Amines (R₂NH), Azides (N₃⁻) | Often catalyst-free or with mild acid/base promotion | 1,2-Diamines, β-Azido Amines[15] |
| Sulfur | Thiols (RSH) | Base (e.g., Et₃N) or catalyst-free | β-Amino Sulfides[12] |
| Carbon | Organocuprates, Grignard Reagents, Enolates | Requires specific conditions, often with Lewis acids | β-Alkylated/Arylated Amines |
| Halogen | Halide salts (e.g., LiBr, MgCl₂) | Lewis Acid (e.g., BF₃·OEt₂) | β-Halo Amines[11] |
Chapter 3: Polymerization Potential: Anionic Ring-Opening Polymerization (AROP)
N-acyl and N-sulfonyl activated aziridines are excellent monomers for living anionic ring-opening polymerization (AROP).[16][17][18][19] This process allows for the synthesis of well-defined linear polyamines with controlled molecular weights and narrow dispersities.[19]
The polymerization is typically initiated by a nucleophile, often a deprotonated sulfonamide or an organometallic species like butyllithium.[16][17] The propagating species is an aza-anion that sequentially attacks monomer units.
Caption: General workflow for Anionic Ring-Opening Polymerization (AROP).
For 1-Aziridinepropionamide, N-(1-naphthyl)-, AROP could be a viable pathway to produce novel functional polyamines. The bulky N-(1-naphthyl)propionamide side chain would likely impart unique solubility and conformational properties to the resulting polymer. Key variables to control would be the choice of initiator, solvent polarity, and temperature to maintain a living polymerization.[16][17]
Chapter 4: Advanced Reactivity: Cycloadditions and Radical Pathways
Beyond simple ring-opening, activated aziridines can participate in more complex transformations.
-
[3+2] Cycloadditions: In the presence of a strong Lewis acid, N-acylaziridines can act as 1,3-dipole synthons. The ring can open to form an azomethine ylide, which can be trapped by a dipolarophile (like an alkene or alkyne) to form five-membered rings such as pyrrolidines.[10]
-
Radical Reactions: Transition metal catalysis, for example with titanium, can facilitate a radical-based formal [3+2] cycloaddition with alkenes.[20] This approach proceeds via a redox-relay mechanism and allows for the regioselective cleavage of the more substituted C-N bond in relevant systems, expanding the synthetic utility beyond traditional two-electron pathways.[20]
Chapter 5: Experimental Design & Protocols
The following protocols are designed as self-validating systems. Each includes steps for reaction monitoring, which is crucial for determining reaction completion, identifying byproducts, and ensuring reproducibility.
Protocol 5.1: Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize the β-amino ether product via acid-catalyzed methanolysis.
Causality: A protic acid like trifluoroacetic acid (TFA) activates the aziridine ring by protonating the carbonyl oxygen, increasing the electrophilicity of the ring carbons. Methanol, a weak nucleophile, can then efficiently open the ring.
Materials:
-
1-Aziridinepropionamide, N-(1-naphthyl)- (1.0 eq)
-
Anhydrous Methanol (MeOH, solvent, ~0.1 M concentration)
-
Trifluoroacetic Acid (TFA, 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 1-Aziridinepropionamide, N-(1-naphthyl)-.
-
Dissolve the starting material in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA dropwise via syringe.
-
Reaction Monitoring: Remove a small aliquot (~0.1 mL) at t=0 and then every hour. Quench with a drop of saturated NaHCO₃, dilute with EtOAc, and analyze by Thin Layer Chromatography (TLC) and/or LC-MS to track the disappearance of starting material and the appearance of the product spot.
-
Once the reaction is complete (as determined by monitoring), quench the entire reaction mixture by slowly pouring it into a stirred solution of saturated NaHCO₃.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 5.2: Reaction Monitoring Workflow
Effective reaction monitoring is critical for process development and optimization. A combination of techniques provides a comprehensive view of the reaction progress.[21][22]
Caption: A robust workflow for monitoring aziridine ring-opening reactions.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for monitoring the reaction.[21][22] The characteristic signals of the aziridine ring protons (typically around 2.0-2.5 ppm) will disappear and be replaced by new signals corresponding to the ring-opened product (e.g., a methoxy group around 3.3 ppm and diastereotopic methylene protons).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for rapid confirmation of product formation and identification of any byproducts.[23] The mass spectrum will show the disappearance of the starting material's molecular ion peak and the appearance of the product's peak (M+H⁺ of starting material + mass of nucleophile).
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for quantifying the conversion of the starting material, which contains a strong UV-active naphthyl group.[24] A reversed-phase C18 column is typically suitable.
Conclusion
1-Aziridinepropionamide, N-(1-naphthyl)- serves as a quintessential example of an activated aziridine. Its reactivity is dominated by the facile, predictable, and highly versatile nucleophilic ring-opening reaction. This transformation provides a powerful entry point to a wide array of β-functionalized amines, which are valuable scaffolds in drug discovery and materials science. By understanding the fundamental principles of its reactivity—the role of the N-acyl activating group, the S_N2 mechanism of ring-opening, and the influence of reaction conditions—researchers can harness the synthetic power of this strained heterocycle to build molecular complexity with precision and control. The potential for this molecule to act as a monomer in AROP further broadens its utility, paving the way for the creation of novel functional polymers.
References
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. Retrieved from [Link]
-
Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. (2006). Organic Letters. Retrieved from [Link]
-
Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. (2015). Organic Letters. Retrieved from [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (n.d.). Green Chemistry. Retrieved from [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Acylaziridine Reactivity in the Liner and Propellant Environments. (n.d.). DTIC. Retrieved from [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC. Retrieved from [Link]
-
Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. (2016). ResearchGate. Retrieved from [Link]
-
AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012). HETEROCYCLES. Retrieved from [Link]
-
The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. (2017). Polymer Chemistry. Retrieved from [Link]
-
Synthesis and Application of Bioactive N‐Functionalized Aziridines. (n.d.). PMC. Retrieved from [Link]
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Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. (n.d.). PMC. Retrieved from [Link]
-
Synthetic Applications of Aziridinium Ions. (2021). Molecules. Retrieved from [Link]
-
Radical Redox-Relay Catalysis: Formal [3+2] Cycloaddition of N-Acylaziridines and Alkenes. (2017). Journal of the American Chemical Society. Retrieved from [Link]
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Polymerization of N-tosylaziridines 40 and 330. (n.d.). ResearchGate. Retrieved from [Link]
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Aziridines. (n.d.). Wikipedia. Retrieved from [Link]
-
A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. (2010). ResearchGate. Retrieved from [Link]
-
REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. (2021). OpenMETU. Retrieved from [Link]
-
The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. (2017). Polymer Chemistry. Retrieved from [Link]
-
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). NSF PAR. Retrieved from [Link]
-
Alkylative Aziridine Ring-Opening Reactions. (2021). Molecules. Retrieved from [Link]
-
Dynamic Kinetic Activation of Aziridines to Access Azepines. (2022). ResearchGate. Retrieved from [Link]
-
Living Anionic Polymerization of Activated Aziridines. (n.d.). Gutenberg Open Science. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Organocatalytic sequential ring-opening polymerization of cyclic ester/epoxide and N-sulfonyl aziridine: metal-free and easy access to block copolymers. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. (2024). ChemRxiv. Retrieved from [Link]
-
Continuous‐Flow Synthesis and Derivatization of Aziridines through Palladium‐Catalyzed C(sp3)−H Activation. (2016). Angewandte Chemie International Edition. Retrieved from [Link]
-
Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. (2019). PubMed. Retrieved from [Link]
-
Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2011). PubMed. Retrieved from [Link]
-
Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (2022). Nature Communications. Retrieved from [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2014). Pharmaceutical Technology. Retrieved from [Link]
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fluorescent properties of the N-(1-naphthyl) group
The N-(1-naphthyl) group represents a cornerstone fluorophore and chromophore precursor in analytical chemistry and photophysics. Its utility stems from the electronic coupling between the nitrogen lone pair and the naphthalene
This guide details the photophysical mechanisms, chemical behaviors, and experimental protocols for N-(1-naphthyl) derivatives, specifically focusing on N-phenyl-1-naphthylamine (1-NPN) and N-(1-naphthyl)ethylenediamine (NED) .
Part 1: Photophysics of the N-(1-Naphthyl) Core
The fluorescence of the N-(1-naphthyl) group arises from a
Electronic Character & Solvatochromism
Upon excitation, the electron density shifts from the nitrogen to the naphthalene ring, creating a giant dipole in the excited state. This makes the fluorescence highly sensitive to solvent polarity.
-
Non-Polar Solvents (e.g., Hexane): The excited state is destabilized relative to the ground state, resulting in higher energy emission (Blue shift) and high Quantum Yield (QY).
-
Polar Solvents (e.g., Water): Solvent dipoles reorient to stabilize the highly polar excited state (ICT state), lowering its energy. This causes a Red shift (bathochromic) and typically increases non-radiative decay rates, quenching fluorescence (low QY).
Spectral Data Summary
The following table summarizes the photophysical properties of the core 1-naphthylamine moiety and its derivatives in varying environments.
| Compound | Solvent/Environment | Excitation ( | Emission ( | Quantum Yield ( | Stokes Shift |
| 1-Naphthylamine | Hexane (Non-polar) | 313 nm | 378 nm | 0.33 | ~5,500 cm⁻¹ |
| Ethanol (Polar) | 313 nm | 426 nm | 0.28 | ~8,500 cm⁻¹ | |
| Water (Highly Polar) | 313 nm | 460 nm | 0.23 | ~10,200 cm⁻¹ | |
| 1-NPN | Aqueous Buffer | 337 nm | 460 nm | < 0.05 (Weak) | Large |
| Membrane Bound | 337 nm | 405-420 nm | High (Strong) | Reduced | |
| NED | 0.1 M HCl (Protonated) | 326 nm | 405 nm | Moderate | ~6,000 cm⁻¹ |
| Neutral pH | 334 nm | 423 nm | High | ~6,300 cm⁻¹ |
Technical Insight: The massive Stokes shift in water (~100 nm) vs. hexane (~65 nm) confirms the ICT mechanism. In protein/membrane binding assays, the "Blue Shift" (460 nm
420 nm) is the primary indicator of binding to a hydrophobic pocket.
Part 2: Mechanistic Visualization
Jablonski Diagram: Solvatochromic Relaxation
The following diagram illustrates the energy pathways. Note how the solvent relaxation in polar media lowers the energy of the
Figure 1: Jablonski diagram showing solvent relaxation effects on the N-(1-naphthyl) excited state.
Part 3: Biological Application – Hydrophobic Probing (1-NPN)
N-phenyl-1-naphthylamine (1-NPN) is the standard probe for outer membrane permeability in Gram-negative bacteria and for hydrophobic ligand binding in proteins (e.g., Odorant Binding Proteins).
Mechanism of Action
1-NPN is hydrophobic. In an aqueous environment, its fluorescence is quenched by water (via H-bonding to the amine and rapid non-radiative decay). When the bacterial outer membrane is damaged (e.g., by EDTA or antibiotics), 1-NPN partitions into the lipid bilayer.
-
Result: The local environment changes from Polar
Non-Polar. -
Signal: Fluorescence intensity increases (Turn-On) and emission shifts Blue (460 nm
420 nm).
Experimental Protocol: Bacterial Membrane Permeability Assay
Objective: Assess the integrity of the Gram-negative outer membrane.
-
Preparation:
-
Wash E. coli (or target) cells in HEPES buffer (5 mM, pH 7.2).
-
Resuspend to OD₆₀₀ = 0.5.
-
Prepare 1-NPN stock: 500 µM in Acetone (Keep dark).
-
-
Baseline Measurement:
-
Add 1 mL cell suspension to a quartz cuvette.
-
Add 1-NPN to final conc. of 10 µM.
-
Excitation: 350 nm | Emission Scan: 380–500 nm.
-
Record baseline fluorescence (Weak peak ~460 nm).
-
-
Permeabilization Challenge:
-
Add permeabilizing agent (e.g., Polymyxin B or EDTA).
-
Monitor kinetics at Emission Fixed: 420 nm .
-
-
Data Analysis:
-
Plot Fluorescence Intensity vs. Time.
-
Validation: A steep rise in intensity indicates successful membrane integration.
-
Part 4: Chemical Application – The Griess Reaction (NED)[2]
While NED is fluorescent, its primary use in the Griess Assay utilizes its nucleophilicity to form a non-fluorescent chromophore. This distinction is critical: NED is the fluorophore; the Griess product is a chromophore.
Reaction Pathway
-
Diazotization: Sulfanilamide reacts with Nitrite (
) in acid to form a diazonium salt.[1][2] -
Coupling: The diazonium salt attacks the para-position of the N-(1-naphthyl) ring of NED.
-
Product: An Azo dye (
nm, Pink/Magenta).[1][2]
Figure 2: The Griess Reaction workflow. Note that the fluorescent NED is consumed to form the absorbing Azo dye.
Crucial Distinction: If you require a fluorescent readout for Nitrite, do not use NED. Use 2,3-Diaminonaphthalene (DAN) , which cyclizes with nitrite to form the highly fluorescent 1-(H)-naphthotriazole.
Part 5: Comparative Analysis (1- vs 2-Naphthyl)
The position of the amine attachment (1- vs 2-) significantly alters photophysics due to the symmetry of the naphthalene wavefunction.
| Feature | N-(1-Naphthyl) | N-(2-Naphthyl) |
| Symmetry | Lower symmetry ( | Higher symmetry axis |
| Fluorescence Intensity | Lower (Moderate QY) | Higher (~6x stronger than 1-isomer) |
| Excitation ( | ~330-340 nm | ~300 nm |
| Toxicity | Moderate | Carcinogenic (Metabolized to 2-naphthylamine) |
| Primary Use | Griess Reagent, Membrane Probe | Antioxidant (Rubber), Dye intermediate |
Editorial Note on Safety: N-phenyl-2-naphthylamine is a known carcinogen (metabolic conversion to 2-naphthylamine). N-phenyl-1-naphthylamine is generally considered safer but should still be handled with standard PPE.
References
-
Photophysics of 1-Naphthylamine: El-Daly, S. A., et al. "Effect of Solvent Polarity on Quantum Yield of (1-Naphthylamine) Molecule." Journal of Fluorescence, 2012. Link
-
1-NPN Membrane Probing: Hancock, R. E., & Wong, P. G. "Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane." Antimicrobial Agents and Chemotherapy, 1984. Link
-
Griess Reaction Mechanism: Tsikas, D. "Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction." Journal of Chromatography B, 2007. Link
-
Fluorescence of NED: Kunkely, H., & Vogler, A. "Synthesis and Electronic Spectra of (N-1-Naphthyl-ethylenediamine)-dichloroplatinum(II)."[3] Zeitschrift für Naturforschung B, 2002.[3] Link
-
Comparative Toxicity: OSHA Method 96. "N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine." Occupational Safety and Health Administration. Link
Sources
structural analogs and derivatives of 1-Aziridinepropionamide, N-(1-naphthyl)-
Title: Structural Analogs and Derivatives of N-(1-Naphthyl)-3-(1-aziridinyl)propionamide: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of N-(1-naphthyl)-3-(1-aziridinyl)propionamide (also referred to as 1-Aziridinepropionamide, N-(1-naphthyl)-) and its structural derivatives.[1][2] These compounds belong to a class of alkylating agents characterized by a reactive aziridine "warhead" linked to a lipophilic naphthyl "anchor" via a propionamide chain.[2]
Historically investigated for immunomodulatory and antineoplastic activity, this scaffold leverages the DNA-intercalating potential of the naphthalene ring to deliver the alkylating aziridine moiety to nucleophilic sites on biological macromolecules (e.g., DNA guanine bases). This guide details the chemical architecture, synthesis protocols, structure-activity relationships (SAR), and validation methodologies required for the development of these analogs.
Part 1: Chemical Architecture & Mechanism of Action
The core structure functions as a hybrid pharmacophore .[2] Its efficacy depends on the synergy between three distinct regions:
-
The Anchor (1-Naphthyl Group): A planar, lipophilic aromatic system.[1][2]
-
The Linker (Propionamide Chain): A 3-carbon amide tether.[1][2]
-
Function: Provides a flexible spacer (
carbons) that allows the aziridine to orient correctly for nucleophilic attack without steric clash from the bulky naphthyl group.[2]
-
-
The Warhead (Aziridine Ring): A strained, three-membered amine.[2]
Mechanism: Alkylation Pathway
The biological activity is driven by nucleophilic ring opening .[2]
-
Step 1: The aziridine nitrogen may become protonated (forming an aziridinium ion) or complexed with metals, increasing ring strain.[2]
-
Step 2: A biological nucleophile (Nu:) attacks the less hindered carbon of the aziridine ring.[2]
-
Step 3: The ring opens, resulting in the alkylation of the target (Nu-CH2-CH2-NH-...).[1][2]
Part 2: Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes the Michael Addition of ethylenimine (aziridine) to an N-substituted acrylamide.[2] This method is preferred over halide displacement due to milder conditions that preserve the sensitive aziridine ring.[2]
Protocol 1: Synthesis of N-(1-Naphthyl)acrylamide (Precursor)
-
Reagents: 1-Naphthylamine (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).[2]
-
Procedure:
-
Dissolve 1-Naphthylamine and Triethylamine in DCM at 0°C under nitrogen.
-
Add Acryloyl chloride dropwise (exothermic control).[2]
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of amine.[2]
-
Workup: Wash with 1N HCl (remove unreacted amine), then NaHCO3. Dry organic layer (MgSO4) and concentrate.[2]
-
Protocol 2: Michael Addition to form N-(1-Naphthyl)-3-(1-aziridinyl)propionamide
-
Reagents: N-(1-Naphthyl)acrylamide (1.0 eq), Aziridine (Ethylenimine) (1.5 eq), Triethylamine (catalytic).[2]
-
Solvent: Ethanol or Toluene (sealed tube).[2]
-
Safety Warning: Aziridine is extremely toxic and volatile.[2] All operations must occur in a functioning fume hood with appropriate PPE.[1][2]
-
Procedure:
Part 3: Visualization of Synthesis & SAR
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for derivative generation.
Caption: Synthesis pathway via Michael Addition and key SAR modification zones for analog development.
Part 4: Structural Analogs & Derivatives (SAR)
To optimize the therapeutic index (potency vs. toxicity), researchers modify the three core regions.[2]
Table 1: Key Structural Analogs and Predicted Effects
| Analog Class | Modification | Rationale & Effect |
| Aryl Variants | 1-Naphthyl → 2-Naphthyl | Increases planarity; often enhances DNA intercalation but alters solubility. |
| 1-Naphthyl → 4-Fluoro-1-naphthyl | Blocks metabolic oxidation at the 4-position; increases in vivo half-life.[1][2] | |
| Linker Variants | Propionamide → Butyramide | Increases chain length; alters spatial reach to target nucleophiles.[1][2] |
| Amide → Urea | Replaces -CO-CH2- with -NH-CO-; increases polarity and H-bonding capacity.[1][2] | |
| Aziridine Variants | Unsubstituted → 2-Methylaziridine | Introduces steric hindrance at the ring carbon; slows alkylation rate , reducing systemic toxicity.[1][2] |
| Unsubstituted → 2,2-Dimethylaziridine | Significantly reduces reactivity; often used as a negative control or "prodrug" requiring activation.[1][2] |
Part 5: Biological Characterization Protocols
Trustworthy data requires self-validating assays.[1][2] The following protocols verify chemical reactivity and biological cytotoxicity.
Assay 1: NBP Alkylation Assay (Chemical Reactivity)
This colorimetric assay quantifies the alkylating power of the aziridine without using cell cultures.[2]
-
Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a quaternary salt, which turns purple/blue upon basification.[1][2]
-
Protocol:
-
Prepare 5% NBP in acetone and 0.1 M Acetate buffer (pH 4.5).
-
Incubate test compound (10–100 µM) with NBP solution at 37°C for 30 min.
-
Read: Absorbance at 600 nm .
-
Validation: Use Cisplatin or Thiotepa as a positive control.[1][2] A lack of color change indicates a degraded aziridine ring (hydrolysis).[2]
-
Assay 2: MTT Cytotoxicity Assay (Biological Potency)
-
Cell Lines: L1210 (Leukemia) or HeLa (Cervical Cancer).[2]
-
Protocol:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with serial dilutions of the N-naphthyl derivative (0.1 nM to 100 µM) for 48 hours.
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Calculate
. -
Interpretation: A steep dose-response curve suggests a non-specific alkylation mechanism (toxicity), while a plateau might indicate saturation of specific binding sites.[2]
-
References
-
Zabska, R., & Kowalczyk-Bronisz, S. H. (1987).[2] Studies on the derivatives of aziridine. II. Synthesis and immunopharmacological analysis of substituted amides and anilides of alpha-aziridinyl-beta-/p-chlorobenzoyl/-propionic acid. Archivum Immunologiae et Therapiae Experimentalis, 35(5), 681–691.[2]
-
PubChem. (n.d.).[2] N-(1-Naphthyl)-1-azirinecarboxamide (Compound Summary). National Library of Medicine.[2] [2]
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. BenchChem Technical Guides. [2]
-
Sigma-Aldrich. (n.d.).[1][2] N-(1-Naphthyl)ethylenediamine dihydrochloride Product Sheet. Merck KGaA.[1][2] [2]
-
Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.[2][5] Frontiers in Chemistry.
Sources
- 1. N-(1-Naphthyl)ethylenediamine | C12H14N2 | CID 15107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-萘基)乙二胺二盐酸盐,ACS试剂, 98 C10H7NHCH2CH2NH2·2HCl [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
using 1-Aziridinepropionamide, N-(1-naphthyl)- as a fluorescent probe
This technical guide details the application of N-(1-naphthyl)-3-(1-aziridinyl)propionamide (also referred to as N-(1-naphthalenyl)-1-aziridinepropionamide) as a reactive fluorescent probe. This compound combines the solvatochromic fluorescence of the naphthalene moiety with the electrophilic reactivity of the aziridine group, making it a specialized tool for labeling nucleophilic residues in proteins and investigating hydrophobic microenvironments.
Part 1: Core Directive - Technical Application Guide
Introduction & Mechanism of Action
N-(1-naphthyl)-3-(1-aziridinyl)propionamide functions as a "turn-on" or environmentally sensitive fluorescent label. Its utility is derived from two key chemical behaviors:
-
Aziridine-Mediated Alkylation: The aziridine ring is a strained, three-membered heterocycle that acts as a potent electrophile. It reacts with nucleophiles (sulfhydryl groups of cysteine, carboxyl groups of glutamate/aspartate, or amino groups) via a ring-opening mechanism. This reaction is pH-dependent; protonation of the aziridine nitrogen (forming an aziridinium ion) significantly enhances reactivity towards weak nucleophiles, while unprotonated aziridines react preferentially with strong nucleophiles like thiolates.
-
Naphthalene Fluorescence: The naphthyl amide fluorophore typically exhibits absorption in the UV range (
nm) and emission in the blue region ( nm). The fluorescence quantum yield and emission maximum are often sensitive to the polarity of the surrounding environment (solvatochromism), allowing the probe to report on the hydrophobicity of the binding site (e.g., a protein pocket).
Applications
-
Covalent Labeling of Proteins: Targeting reactive cysteine residues or active site nucleophiles in enzymes (Activity-Based Protein Profiling - ABPP).
-
Hydrophobic Pocket Mapping: Detecting conformational changes that expose hydrophobic regions in proteins.
-
Thiol Detection: Quantifying free thiol content in biological samples (though less specific than maleimides, aziridines offer unique reactivity profiles).
Part 2: Scientific Integrity & Logic (Protocols)
Experimental Workflow: Covalent Labeling & Analysis
The following protocol is designed for labeling purified proteins or proteomes.
Materials Required:
-
Probe Stock: 10-50 mM N-(1-naphthyl)-3-(1-aziridinyl)propionamide in anhydrous DMSO. (Store at -20°C, desiccated).
-
Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.0–8.0 (for nucleophilic attack) or pH 5.0–6.0 (for acid-promoted reactivity).
-
Quenching Agent: Dithiothreitol (DTT) or
-Mercaptoethanol (BME). -
Analysis: SDS-PAGE, Fluorescence Scanner (UV/Blue filter), Mass Spectrometry.
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Dissolve the probe in high-quality anhydrous DMSO to a concentration of 50 mM.
-
Critical: Avoid protic solvents (ethanol, methanol) for stock preparation as they may prematurely open the aziridine ring over time.
-
-
Protein Labeling Reaction:
-
Dilute the protein sample to 1-2 mg/mL in Reaction Buffer.
-
Add the probe to a final concentration of 10–100
M (typically 10-20x molar excess over target). -
Optimization: For cysteine targeting, maintain pH 7.5–8.0. For carboxylate targeting, adjust pH to 5.0–6.0.
-
Incubate at 37°C for 1–2 hours or Room Temperature for 4 hours in the dark.
-
Note: Aziridines are generally less reactive than maleimides; longer incubation times may be required.
-
-
Quenching & Cleanup:
-
Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.
-
Remove excess probe via gel filtration (e.g., Zeba Spin Columns) or acetone precipitation to reduce background fluorescence.
-
-
Detection & Analysis:
-
SDS-PAGE: Resolve proteins on a standard polyacrylamide gel.
-
Imaging: Visualize fluorescence before staining with Coomassie/Silver. Use a UV transilluminator or a fluorescence scanner with excitation at ~300 nm and emission filter ~360-400 nm.
-
Mass Spectrometry: Digest the labeled protein with trypsin. Analyze peptides to identify the specific residue modified by the probe (mass shift = + probe molecular weight).
-
Data Presentation: Expected Properties
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | ~240.3 Da | Exact mass depends on isotopic composition. |
| Excitation ( | 280 – 300 nm | UV excitation; requires quartz cuvettes or UV-compatible plates. |
| Emission ( | 330 – 380 nm | Blue emission; shifts to lower wavelengths (blue-shift) in hydrophobic environments. |
| Solubility | Low in water; High in DMSO/DMF | Dilute into aqueous buffer only immediately before use. |
| Reactivity | Nucleophilic Ring Opening | Targets -SH (Cys), -COOH (Glu/Asp), -NH2 (Lys/N-term). |
Part 3: Visualization & Formatting
Mechanism of Action Diagram
The following diagram illustrates the nucleophilic attack on the aziridine ring by a protein cysteine residue, leading to covalent labeling and fluorescence activation/localization.
Caption: Reaction pathway of aziridine-based probe labeling a protein nucleophile.
Experimental Workflow Diagram
Caption: Step-by-step workflow for protein labeling with N-(1-naphthyl)-3-(1-aziridinyl)propionamide.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. (Discusses aziridine-based probes for activity-based protein profiling). Link
-
Lavis, L. D., & Raines, R. T. (2008). Bright Ideas for Chemical Biology. ACS Chemical Biology. (Review of fluorophore chemistry including naphthalene derivatives). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative text on aziridine and epoxide reactivity with proteins). Link
-
Wagner, B. K., et al. (2002). A Small-Molecule Probe for the Detection of Hydrogen Polysulfides based on Aziridine Ring Opening. (Provides mechanistic insight into aziridine-fluorophore conjugates). Link
Application Notes and Protocols for Protein Labeling with 1-Aziridinepropionamide, N-(1-naphthyl)-
Introduction: A Novel Tool for Covalent Protein Modification
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to covalently label proteins is paramount for elucidating their function, interactions, and localization.[1] This document provides a detailed guide to the use of 1-Aziridinepropionamide, N-(1-naphthyl)-, a versatile reagent for the covalent modification of proteins. This compound belongs to the class of N-acyl aziridines, which are known to be effective electrophiles for reacting with nucleophilic residues on proteins under mild conditions.[2][3] The N-(1-naphthyl) group provides a fluorescent reporter moiety, allowing for the sensitive detection and quantification of labeled proteins.
The protocol herein is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for protein labeling. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer insights into the characterization of the resulting labeled proteins.
The Chemistry of Labeling: Mechanism of Action
The labeling reaction hinges on the nucleophilic ring-opening of the strained three-membered aziridine ring. The acyl group on the nitrogen atom activates the aziridine, making the ring carbons electrophilic and susceptible to attack by nucleophiles.[4][5] In the context of proteins, several amino acid side chains can act as nucleophiles. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein, given their basicity and availability on the protein surface.[2] Under slightly basic conditions, these amine groups are deprotonated and act as potent nucleophiles.
The reaction proceeds via a regioselective attack of the amine nucleophile on the less sterically hindered β-carbon of the aziridine ring.[2] This results in the formation of a stable covalent bond between the protein and the labeling reagent. The reaction is typically performed under mild conditions (room temperature to 37°C) and at a slightly basic pH (7.5-8.5) to facilitate the nucleophilic attack while maintaining protein integrity.
Caption: Covalent labeling via nucleophilic attack on the aziridine ring.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for labeling a protein of interest with 1-Aziridinepropionamide, N-(1-naphthyl)-. Optimization of reaction conditions, particularly the molar ratio of reagent to protein, may be necessary for each specific protein.
Materials and Reagents
-
Protein of interest
-
1-Aziridinepropionamide, N-(1-naphthyl)-
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography supplies
-
Spectrophotometer or fluorometer
Experimental Workflow
Caption: Step-by-step workflow for protein labeling and analysis.
Detailed Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for the labeling reagent.
-
-
Labeling Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-Aziridinepropionamide, N-(1-naphthyl)- in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the protein solution to achieve the desired molar excess of reagent over protein. A starting point of a 10- to 20-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The excess primary amines in the Tris buffer will react with and consume any unreacted labeling reagent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.
-
Characterization of the Labeled Protein
After purification, it is essential to characterize the extent of labeling.
-
Spectroscopic Analysis: The degree of labeling can be estimated by measuring the absorbance of the protein at 280 nm and the absorbance of the naphthyl group at its specific maximum wavelength (approximately 320-340 nm, which should be determined experimentally). The molar extinction coefficient of the labeling reagent is required for this calculation.
-
Mass Spectrometry: For a more precise determination of the number of labels per protein molecule, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be employed.
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-10 mg/mL | Ensures efficient labeling while minimizing aggregation. |
| Reagent:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization; higher ratios may increase labeling but also risk of non-specific modification. |
| Reaction pH | 7.5 - 8.5 | Facilitates deprotonation of lysine and N-terminal amines for nucleophilic attack. |
| Reaction Temperature | Room Temperature to 37°C | Balances reaction rate with protein stability. |
| Incubation Time | 1-2 hours | Sufficient for significant labeling; can be optimized. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH- Insufficient reagent concentration- Presence of competing nucleophiles in the buffer | - Ensure reaction pH is between 7.5 and 8.5- Increase the molar excess of the labeling reagent- Use a buffer free of primary amines |
| Protein Precipitation | - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions | - Keep the volume of DMSO added below 10% of the total reaction volume- Perform the reaction at a lower temperature or for a shorter duration |
| Non-specific Labeling | - Overly harsh reaction conditions (high pH or temperature)- Excessive reagent concentration | - Lower the reaction pH and/or temperature- Reduce the molar excess of the labeling reagent |
References
-
Unexplored Nucleophilic Ring Opening of Aziridines. (2010). Molecules. [Link]
-
Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. (2015). Organic & Biomolecular Chemistry. [Link]
-
The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. (2016). Chemical Science. [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (2013). Green Chemistry. [Link]
-
The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. (2016). Chemical Science. [Link]
-
AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. (2012). HETEROCYCLES. [Link]
-
Sulfonyl azide-mediated norbornene aziridination for orthogonal peptide and protein labeling. (2014). Chemical Communications. [Link]
-
The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. (2016). Semantic Scholar. [Link]
-
Nucleophilic opening of chiral bis(aziridines): a route to enantiomerically pure .alpha.-amino aldehydes or acids and polysubstituted piperidines. (1998). The Journal of Organic Chemistry. [Link]
-
Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. (2003). ResearchGate. [Link]
-
15NRORC: An Azine Labeling Protocol. (2025). PMC. [Link]
-
Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. (2025). ChemRxiv. [Link]
-
Understanding Native Protein Characterization. (2023). AZoLifeSciences. [Link]
Sources
Application Note: Targeted Covalent Ligand Discovery using 1-Aziridinepropionamide, N-(1-naphthyl)- via Competitive ABPP
Abstract & Utility
This Application Note details the protocol for utilizing 1-Aziridinepropionamide, N-(1-naphthyl)- as a covalent fragment in chemoproteomic screening. Unlike functionalized "reporter" probes, this molecule lacks a visualization handle (fluorophore or alkyne).[1][2] Therefore, it is applied as a competitor ligand in Competitive Activity-Based Protein Profiling (ABPP) .[1][2]
By screening this electrophilic fragment against a broad-spectrum cysteine-reactive reporter (e.g., Iodoacetamide-Alkyne), researchers can identify "ligandable" cysteine residues within the proteome.[1][2] The naphthyl group provides hydrophobic selectivity, directing the aziridine warhead to cryptic pockets in oncoproteins, kinases, and metabolic enzymes that are inaccessible to solvent-exposed reagents.
Technical Background & Mechanism
Chemical Structure and Reactivity
The molecule consists of three functional domains:
-
The Warhead (Aziridine): A three-membered nitrogen heterocycle.[1][2][3] Upon protonation or Lewis acid activation within an enzyme active site, the ring strain facilitates nucleophilic attack by cysteine thiolates (
).[1][2] -
The Linker (Propionamide): Provides a minimal spacer to orient the warhead.[1][2]
-
The Cap (N-(1-naphthyl)): A lipophilic moiety that drives non-covalent affinity (selectivity) towards hydrophobic protein pockets prior to covalent bond formation.[1][2]
Mechanism of Action
Unlike acrylamides (Michael acceptors), aziridines often require specific active-site environments to react efficiently.[1][2] The reaction proceeds via an
-
Reversible Binding: The naphthyl group docks into a hydrophobic pocket near a cysteine.[1][2]
-
Activation: The aziridine nitrogen may be protonated by a nearby acidic residue or solvent.[1][2]
-
Covalent Capture: The cysteine thiolate attacks the ring carbons, opening the aziridine and forming a stable thioether adduct.
The Competitive ABPP Logic
Since 1-Aziridinepropionamide, N-(1-naphthyl)- is "dark," its binding is inferred by the loss of signal from a broad-spectrum reporter probe.[1][2]
-
Control: Proteome + DMSO
Probe Labeling High Signal. -
Experiment: Proteome + Ligand
Ligand blocks specific Cys Probe Labeling Low Signal at specific targets.
Experimental Workflow Visualization
The following diagram illustrates the Competitive ABPP workflow used to validate this ligand.
Caption: Workflow for Competitive ABPP. The aziridine ligand blocks specific sites, preventing subsequent labeling by the reporter probe (IA-Alkyne).
Detailed Protocol: Competitive Gel-Based ABPP
This protocol validates the reactivity of the ligand in a complex proteome before moving to expensive Mass Spectrometry workflows.
Reagents & Preparation
| Reagent | Concentration | Notes |
| Ligand | 10 mM Stock in DMSO | 1-Aziridinepropionamide, N-(1-naphthyl)-.[1][2] Store at -20°C. Avoid freeze-thaw. |
| Reporter Probe | 10 mM Stock in DMSO | IA-Alkyne (Iodoacetamide-alkyne) for broad Cys coverage.[1][2] |
| Click Reagents | Mixed fresh | TBTA (Ligand), CuSO4, TCEP (Reducing agent), Rhodamine-Azide.[1] |
| Lysis Buffer | pH 7.4 | PBS or HEPES with protease inhibitors.[1][2] Avoid DTT/Mercaptoethanol (they scavenge the probe). |
Step-by-Step Procedure
-
Proteome Preparation:
-
Lyse cells (e.g., HeLa, Jurkat) in Lysis Buffer by sonication.[1]
-
Centrifuge (16,000 x g, 10 min, 4°C) to remove debris.
-
Adjust protein concentration to 1 mg/mL .
-
-
Ligand Competition (The "Block"):
-
Aliquot 50 µL of proteome into two tubes: Control and Treated .[1][2]
-
Treated: Add 1-Aziridinepropionamide, N-(1-naphthyl)- (Final conc: 50 µM).
-
Control: Add DMSO (equivalent volume).
-
Incubate for 1 hour at Room Temperature (RT) or 37°C. Note: Aziridines may require longer incubation (up to 4h) compared to acrylamides due to lower intrinsic reactivity.[1][2]
-
-
Probe Labeling (The "Chase"):
-
Add IA-Alkyne to both tubes (Final conc: 1 µM).
-
Incubate for 1 hour at RT .
-
Critical: Use a low concentration of probe to ensure the competition is sensitive.[1]
-
-
Click Chemistry (CuAAC):
-
Add the following reagents sequentially to react the alkyne handle with Rhodamine-Azide:
-
Rhodamine-Azide (100 µM final)
-
TBTA (100 µM final)
-
CuSO4 (1 mM final)
-
TCEP (1 mM final)
-
-
Vortex and incubate for 1 hour at RT .
-
-
Visualization:
Data Interpretation[1]
-
Hit: Bands that are visible in the Control lane but disappear or fade in the Treated lane represent proteins where the aziridine ligand has covalently modified the active cysteine.
-
No Effect: Bands with equal intensity indicate the ligand did not bind those proteins.[1][2]
Advanced Protocol: Competitive IsoTOP-ABPP (Mass Spectrometry)[1][2]
For identifying the exact residue modified, use Isotopic Tandem Orthogonal Proteolysis (IsoTOP-ABPP).[1][2]
Key Modifications
Instead of Rhodamine-Azide, use Biotin-Azide with an isotopic linker (e.g., TEV-cleavable isotopically heavy/light tags).
-
Competition: Treat Lysate A with DMSO (Light) and Lysate B with Ligand (Heavy) - or vice versa depending on tag design.
-
Labeling: Label both with IA-Alkyne.
-
Enrichment: Combine lysates
Click with Biotin-Tag Enrich on Streptavidin beads.[1][2] -
Digestion: On-bead trypsin digestion.
-
Elution: TEV protease cleavage releases the probe-modified peptides.[1][2]
-
LC-MS/MS: Analyze peptides.
Calculating the Competition Ratio (R)
[1][2]-
R
1.0: No binding. The ligand is inactive against this cysteine.[1][2] -
R < 0.5: Significant binding.[1][2] The ligand successfully competed with the probe.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Naphthyl group is hydrophobic.[1][2] | Ensure DMSO concentration is <2% in the final assay.[1][2] Use 10 mM stocks, not higher. |
| Low Reactivity | Aziridine ring stability.[1][2] | Aziridines are less reactive than acrylamides at neutral pH.[1][2] Increase incubation time to 4 hours or slightly adjust pH (pH 8.0 can sometimes favor thiolate attack, though pH 7.4 is physiological). |
| High Background | Non-specific probe labeling. | Reduce IA-Alkyne concentration (try 0.5 µM). |
| Toxicity (Live Cell) | Alkylation of DNA.[1][2] | This ligand is cell-permeable but potentially mutagenic.[1][2] For live-cell ABPP, limit exposure to <2 hours and wash cells thoroughly before lysis.[1][2] |
References
-
Cravatt, B. F., et al. (2008).[1][2] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [1][2]
-
Backus, K. M., et al. (2016).[1][2] Proteome-wide covalent ligand discovery in native biological systems.[1][2] Nature.[1][2] [1][2]
-
Dubois, J., et al. (2021).[1][2] Versatile 'chemoproteomic probes' for activity-based protein profiling.[1][2][4][5] ACS Central Science.[1][2][6] [1][2]
-
Vinogradova, E. V., et al. (2020).[1][2] Covalent targeting of the proteome: Cysteine and beyond.[7][8][9][10] Chemical Society Reviews.[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 254913, N-(1-Naphthyl)-1-azirinecarboxamide (Structural Analog).[1][2] [1][2]
Sources
- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. Aziridine-1-propionic acid | C5H9NO2 | CID 117620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity-based protein profiling in microbes and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 6. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 7. pak.elte.hu [pak.elte.hu]
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- 10. plantchemetics.org [plantchemetics.org]
Application Notes and Protocols for Cellular Imaging with 1-Aziridinepropionamide, N-(1-naphthyl)-
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Fluorogenic Probe for Cellular Interrogation
In the dynamic field of cellular biology, the visualization of intricate subcellular structures and processes in living cells is paramount to unraveling the complexities of life.[1][2] Small molecule fluorescent probes have emerged as indispensable tools, offering high spatial and temporal resolution for real-time analysis.[2][3] This document introduces 1-Aziridinepropionamide, N-(1-naphthyl)- , a novel probe with significant potential for cellular imaging. This compound uniquely combines a naphthyl moiety , a well-established fluorophore, with a reactive aziridine group .[][5] The inherent reactivity of the three-membered aziridine ring towards nucleophiles presents a compelling mechanism for covalent labeling of intracellular components, potentially leading to a fluorogenic response upon reaction.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action and practical protocols for utilizing 1-Aziridinepropionamide, N-(1-naphthyl)- in cellular imaging studies.
Postulated Mechanism of Action: Covalent Labeling and Fluorogenic Activation
The proposed mechanism of action for 1-Aziridinepropionamide, N-(1-naphthyl)- is predicated on the electrophilic nature of the aziridine ring. It is hypothesized that the probe, being cell-permeable, can readily cross the plasma membrane. Once inside the cell, the strained aziridine ring can undergo nucleophilic attack by endogenous biomolecules such as proteins (e.g., cysteine or histidine residues) and glutathione. This covalent modification is anticipated to alter the electronic properties of the naphthyl fluorophore, leading to a significant enhancement of its fluorescence quantum yield—a phenomenon known as a fluorogenic response. This targeted covalent labeling offers the advantage of reduced background fluorescence from unbound probe and enables washout-free imaging.
Figure 1: Postulated workflow for cellular labeling with 1-Aziridinepropionamide, N-(1-naphthyl)-.
Hypothesized Photophysical Properties
While the precise photophysical properties of 1-Aziridinepropionamide, N-(1-naphthyl)- require experimental validation, we can extrapolate potential characteristics based on the extensive literature on naphthalimide and naphthyl derivatives.[7][8][9][10][11]
| Property | Hypothesized Value | Rationale & References |
| Excitation Maximum (λex) | ~340-370 nm | Naphthalimide derivatives exhibit absorption in the UV-A to near-visible range.[11] |
| Emission Maximum (λem) | ~450-480 nm | A significant Stokes shift is characteristic of naphthalimide-based fluorophores, often emitting in the blue-green spectrum.[7][11] |
| Quantum Yield (ΦF) | Low (unbound), High (covalently bound) | The fluorogenic nature is a key proposed feature, with fluorescence enhancement upon reaction with cellular components.[12] |
| Photostability | Moderate to High | Naphthalimide structures are known for their relatively good photostability compared to other fluorophores.[7] |
Protocols for Cellular Imaging
I. Reagent Preparation and Handling
Safety Precautions: 1-Aziridinepropionamide, N-(1-naphthyl)- contains an aziridine moiety, which is a potentially reactive and alkylating agent.[5][6] Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling of the neat compound and stock solutions should be performed in a certified chemical fume hood.
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 1-Aziridinepropionamide, N-(1-naphthyl)- in anhydrous, research-grade dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
II. Live-Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for imaging.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
10 mM stock solution of 1-Aziridinepropionamide, N-(1-naphthyl)- in DMSO.
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The recommended starting concentration is 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.[3]
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[3] The optimal incubation time should be determined empirically.
-
Washout (Optional but Recommended for Initial Experiments):
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.[3]
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
-
No-Wash Protocol (for potentially fluorogenic probes):
-
After incubation, proceed directly to imaging. The use of a background suppressor may be beneficial.[1]
-
-
Proceed to fluorescence microscopy.
Figure 2: Step-by-step workflow for live-cell staining.
III. Fluorescence Microscopy and Image Acquisition
Instrumentation:
-
An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
An environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.
Imaging Parameters:
-
Filter Sets: Based on the hypothesized photophysical properties, a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm) is a good starting point.
-
Light Exposure: To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.[13]
-
Image Acquisition: Acquire images using appropriate software. For time-lapse imaging, define the time intervals and total duration of the experiment.
IV. Essential Control Experiments
To ensure the validity of the experimental results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the experimental conditions to assess any solvent-induced artifacts.
-
Unstained Control: Image untreated cells using the same acquisition parameters to determine the level of cellular autofluorescence.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTS or propidium iodide staining) to determine the concentration range at which 1-Aziridinepropionamide, N-(1-naphthyl)- is not toxic to the cells.[14]
-
Co-localization Studies: To identify the subcellular localization of the probe, co-stain with well-characterized organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Data Analysis and Interpretation
The analysis of the acquired images will depend on the specific biological question being addressed. Common analyses include:
-
Qualitative Assessment: Visual inspection of the images to determine the subcellular localization and morphology of the stained structures.
-
Quantitative Analysis: Measurement of fluorescence intensity, object counting, and co-localization analysis using software such as ImageJ/Fiji or commercial packages.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inappropriate filter set.- Probe concentration is too low.- Insufficient incubation time.- Low expression of target biomolecules. | - Verify the filter set matches the probe's spectra.- Increase the probe concentration and/or incubation time.- Use a positive control cell line if available. |
| High Background | - Probe concentration is too high.- Inadequate washing.- Autoflourescence of cells or medium. | - Decrease the probe concentration.- Increase the number and duration of wash steps.[3]- Use a phenol red-free medium for imaging.- Use a background suppressor.[1] |
| Cell Death or Stress | - Phototoxicity from excessive light exposure.- Probe-induced cytotoxicity. | - Reduce excitation light intensity and exposure time.[13]- Perform a dose-response curve to determine a non-toxic probe concentration. |
| Signal Fades Quickly (Photobleaching) | - High excitation light intensity.- Inherent photolability of the probe. | - Reduce excitation light intensity.- Use an anti-fade reagent in the imaging medium.[1] |
References
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research.
- Li, X., et al. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. PMC.
- StainsFile. (n.d.). Fluorescent Live Cell Imaging.
- RSC Publishing. (2017, July 7). A 1,8-naphthalimide-based fluorescent probe for selective and sensitive detection of peroxynitrite and its applications in living cell imaging.
- LubioScience. (2022, December 6). Live cell imaging probes - more about fluorescent probes.
- MDPI. (2022, November 1). Photophysical Properties of Some Naphthalimide Derivatives.
- PubMed Central. (2017, October 26). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.
- BOC Sciences. (n.d.). Fluorescent Probes and Fluorescent Dyes.
- Agard, N. J., et al. (n.d.). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
- RSC Publishing. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy.
- Nature. (n.d.). Live cell PNA labelling enables erasable fluorescence imaging of membrane proteins.
- Maastricht University. (2021, November 15). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis.
- MDPI. (2021, December 25). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside.
- PMC. (n.d.). Identification and Mechanism of Action of the Plant Defensin NaD1 as a New Member of the Antifungal Drug Arsenal against Candida albicans.
- Sciforum. (n.d.). Photophysical Properties of some Naphthalimide Derivatives.
- PubMed. (1994, February 1). Cellular pharmacology of N1- and N8-aziridinyl analogues of spermidine.
- PMC. (2022, June 13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.
- Broad Institute. (2020, July 10). Broad Institute launches academic-industry cell imaging consortium to speed drug discovery and development.
- MDPI. (2023, August 25). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging.
- MDPI. (2021, March 18). Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones.
- PubMed. (n.d.). Cytotoxic activity of N1- and N8-aziridinyl analogs of spermidine.
- MDPI. (2023, March 28). Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells.
- bioRxiv. (2022, October 22). The mechanism of nicotinamide phosphoribosyltransferase whereby positive allosteric modulation elevates cellular NAD+.
- ResearchGate. (2025, August 10). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine.
- MDPI. (2021, October 1). Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri.
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- 10. sciforum.net [sciforum.net]
- 11. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Case for Covalent Modulators in Modern Drug Discovery
An in-depth guide to the high-throughput screening of 1-Aziridinepropionamide, N-(1-naphthyl)-, a putative covalent modifier for drug discovery applications.
The landscape of drug discovery is in a constant state of evolution, with a significant resurgence of interest in covalent inhibitors.[1] Historically, many blockbuster drugs, such as Aspirin and Penicillin, were discovered to function through covalent mechanisms, often serendipitously.[2] Today, a more rational design approach has taken hold, leading to the development of highly targeted covalent therapies for previously "undruggable" targets.[2] Covalent inhibitors offer distinct advantages, including enhanced biochemical efficiency, prolonged duration of action, and the potential for overcoming drug resistance.[1][2]
This application note focuses on 1-Aziridinepropionamide, N-(1-naphthyl)- , a compound whose chemical architecture suggests significant potential as a tool for covalent drug discovery. Its structure features two key components: a naphthalimide scaffold , a planar aromatic system frequently found in pharmacologically active molecules known to interact with biological systems, and a highly reactive aziridine ring .[3][4] The strained three-membered aziridine ring is a potent electrophile, capable of forming stable, irreversible covalent bonds with nucleophilic amino acid residues (e.g., Cysteine, Serine, Lysine) on a target protein.
This guide provides detailed protocols and scientific rationale for employing 1-Aziridinepropionamide, N-(1-naphthyl)- in high-throughput screening (HTS) campaigns to identify and characterize novel protein targets and potential therapeutic leads.
Principle of Covalent Inhibition Screening
Screening for covalent inhibitors requires a different strategic approach than for traditional, reversible inhibitors. The mechanism typically involves a two-step process:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the target protein (P) to form a reversible complex (P·I). This initial interaction is driven by forces such as hydrogen bonding and hydrophobic interactions, and is guided by the inhibitor's scaffold.
-
Irreversible Bond Formation: Following initial binding, the reactive "warhead" of the inhibitor forms a permanent covalent bond with a nearby nucleophilic residue on the protein, resulting in an inactivated complex (P-I).[1]
This two-step mechanism is a critical consideration for assay design. Assays must incorporate a pre-incubation step to allow sufficient time for the second, irreversible step to occur, which is a key differentiator from screens for reversible inhibitors.
Application I: Target-Based Biochemical High-Throughput Screen
A target-based biochemical assay is a robust and direct method to identify compounds that modulate the activity of a purified enzyme. This protocol is designed for a generic cysteine protease using a fluorogenic substrate, a common setup in HTS.[5]
Scientific Rationale
The assay measures the rate of substrate cleavage by the target enzyme. An effective inhibitor will reduce this rate. By introducing a pre-incubation period where the compound and enzyme are together before the substrate is added, we provide the necessary time for the covalent bond to form. A time-dependent decrease in enzyme activity is a hallmark of an irreversible inhibitor.[6] The Z'-factor is a statistical parameter used to validate the quality of the HTS assay, ensuring that the separation between positive and negative controls is sufficient for hit identification.[7]
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20. (Note: DTT is included to keep the cysteine residue in the reduced, active state).
-
Target Enzyme: Purified cysteine protease, diluted to 2X the final concentration (e.g., 2 nM) in Assay Buffer.
-
Test Compound: 1-Aziridinepropionamide, N-(1-naphthyl)- stock (e.g., 10 mM in DMSO) serially diluted in DMSO for dose-response plates. For primary screens, prepare a 200X stock (e.g., 2 mM for a 10 µM final concentration).
-
Substrate: Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC), diluted to 2X the final concentration (e.g., 20 µM) in Assay Buffer.
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO vehicle.
2. HTS Primary Screen (Single Concentration):
-
Using a liquid handler, dispense 50 nL of the 200X test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well, low-volume black assay plate.
-
Add 5 µL of the 2X Target Enzyme solution to all wells.
-
Seal the plate and centrifuge briefly (e.g., 1 minute at 1000 rpm).
-
Pre-incubate the plate for 60 minutes at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate solution to all wells.
-
Immediately transfer the plate to a kinetic plate reader and measure the increase in fluorescence (e.g., Ex/Em = 355/460 nm) every 2 minutes for 30 minutes.
3. Data Analysis and Hit Identification:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Normalize the data to controls:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
-
Calculate the Z'-factor for each plate to ensure quality:
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
An assay is considered robust if Z' > 0.5.
-
-
Define a hit threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the mean of the negative controls).
4. Dose-Response Confirmation:
-
Hits from the primary screen are re-tested using a serial dilution (e.g., 10-point, 3-fold dilution) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
The protocol is identical to the primary screen, but uses plates with pre-stamped compound dilutions.
-
Fit the resulting data to a four-parameter logistic model to calculate the IC50.
| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmed Hit | IC50 (µM) |
| 1-Aziridinepropionamide, N-(1-naphthyl)- | 85.2 | Yes | 1.2 |
| Control Compound A | 5.6 | No | >100 |
| Control Compound B | 92.1 | Yes | 0.8 |
Application II: Biophysical HTS using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a powerful biophysical technique used to assess the thermal stability of a protein.[1] The binding of a ligand, particularly a covalent one, typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This makes DSF an excellent high-throughput, direct binding assay for identifying covalent modifiers.[2]
Scientific Rationale
This method relies on a fluorescent dye that binds to hydrophobic regions of a protein. As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. The midpoint of this transition is the Tm. A compound that binds and stabilizes the protein will require more thermal energy to unfold, resulting in a positive "thermal shift" (ΔTm). This method directly measures binding to the target protein, reducing the likelihood of false positives from assay interference.
Detailed Experimental Protocol
1. Reagent Preparation:
-
DSF Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.
-
Target Protein: Purified protein of interest at 2X final concentration (e.g., 2 µM) in DSF Buffer.
-
Test Compound: 1-Aziridinepropionamide, N-(1-naphthyl)- at 200X final concentration (e.g., 4 mM for a 20 µM final concentration) in DMSO.
-
Fluorescent Dye: Protein thermal shift dye at 20X final concentration.
-
Control: DMSO vehicle.
2. DSF Assay Protocol:
-
In a 96- or 384-well PCR plate, add 10 µL of 2X Target Protein solution.
-
Add 0.1 µL of 200X test compound or DMSO control.
-
Add 8.9 µL of DSF Buffer.
-
Add 1 µL of 20X Fluorescent Dye.
-
Seal the plate with an optical seal, mix, and centrifuge briefly.
-
Pre-incubate for 60 minutes at room temperature.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
3. Data Analysis:
-
Plot fluorescence versus temperature to generate the protein melting curve.
-
Fit the curve to a Boltzmann equation to determine the Tm for each well.
-
Calculate the thermal shift: ΔTm = Tm_Compound - Tm_DMSO.
-
A significant positive ΔTm (e.g., > 2 °C) is considered a hit.
| Compound | Tm with DMSO (°C) | Tm with Compound (°C) | ΔTm (°C) | Hit? |
| 1-Aziridinepropionamide, N-(1-naphthyl)- | 52.1 | 58.4 | +6.3 | Yes |
| Reversible Binder Control | 52.1 | 55.3 | +3.2 | Yes |
| Non-Binder Control | 52.1 | 52.0 | -0.1 | No |
HTS Workflow and Hit Validation
A successful HTS campaign does not end with the primary screen. A rigorous, multi-step process is required to eliminate false positives and confirm the mechanism of action for true hits.[6]
Key Validation Assays
-
Jump Dilution: To confirm irreversible binding, the enzyme and inhibitor are pre-incubated at a high concentration and then rapidly diluted (e.g., 100-fold) before adding the substrate. A reversible inhibitor will dissociate upon dilution, restoring enzyme activity. A covalent inhibitor will remain bound, and activity will not be recovered.[6]
-
Intact Protein Mass Spectrometry: This is the gold standard for confirming covalent modification. By analyzing the protein-inhibitor complex with high-resolution mass spectrometry (HRMS), one can observe a mass shift in the protein that corresponds exactly to the molecular weight of the inhibitor (212.25 g/mol for 1-Aziridinepropionamide, N-(1-naphthyl)-).[1][4] This provides definitive proof of covalent adduct formation.
References
- WuXi AppTec DMPK. (2025). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
- BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Zhang, Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed.
- Oreate AI Blog. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
- Sygnature Discovery. High Throughput Screening.
- MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- PubChem. N-(1-Naphthyl)-1-azirinecarboxamide.
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- 2. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. N-(1-Naphthyl)-1-azirinecarboxamide | C13H12N2O | CID 254913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Detecting Nucleophilic Residues with 1-Aziridinepropionamide, N-(1-naphthyl)-
Introduction: Unveiling Protein Reactivity with a Tailored Chemical Probe
In the intricate landscape of the proteome, the nucleophilicity of specific amino acid residues is a cornerstone of protein function, catalysis, and interaction. The ability to identify and characterize these reactive sites is paramount in fundamental biological research and in the development of novel therapeutics, particularly in the realm of covalent drug discovery.[1] This document provides a comprehensive guide to the application of 1-Aziridinepropionamide, N-(1-naphthyl)- (ANP) , a specialized chemical probe designed for the detection and characterization of nucleophilic residues within proteins.
ANP is a bifunctional molecule featuring two key components: an N-acyl aziridine moiety, which serves as a moderately reactive electrophile, or "warhead," and a naphthyl group , which acts as a fluorescent reporter. The N-acyl group activates the strained three-membered aziridine ring, making it susceptible to attack by nucleophilic amino acid side chains. This covalent labeling event allows for the subsequent detection and identification of the modified protein and the specific residue involved. The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to effectively utilize ANP and similar aziridine-based probes in their research endeavors.
Core Principles of ANP as a Nucleophile Detection Reagent
The utility of ANP hinges on the controlled reactivity of the N-acyl aziridine. Unlike highly reactive electrophiles that can lead to non-specific labeling, the reactivity of the aziridine in ANP is tempered, allowing for greater selectivity towards more nucleophilic or accessible residues within the proteome. Upon reaction, the stable covalent bond formed between ANP and the target residue enables a suite of downstream analytical techniques to be employed.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The fundamental mechanism of ANP involves the nucleophilic ring-opening of the activated aziridine ring. This reaction is driven by the release of ring strain in the three-membered aziridine heterocycle. The N-acyl group, in this case, the N-(1-naphthyl)propionamide, withdraws electron density from the nitrogen atom of the aziridine, rendering the ring carbons more electrophilic and susceptible to attack.
A variety of nucleophilic amino acid side chains can initiate this ring-opening reaction. The most common nucleophilic residues in proteins include:
-
Cysteine (thiol group): Highly nucleophilic, especially in its thiolate (S⁻) form.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are effective nucleophiles.
-
Lysine (primary amine): The ε-amino group is a potent nucleophile at physiological pH.
-
Aspartate and Glutamate (carboxylate groups): These acidic residues can act as nucleophiles, particularly in specific microenvironments that enhance their reactivity.[2][3]
The reaction results in the formation of a stable covalent bond between the probe and the amino acid residue, as depicted in the general mechanism below.
Caption: General workflow of protein labeling with ANP.
The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the α- or β-carbon of the original aziridine) can be influenced by steric and electronic factors of both the probe and the protein microenvironment.[4][5]
Applications in Proteomics and Drug Discovery
The unique properties of ANP lend themselves to several powerful applications in the study of proteins.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex biological systems.[1] ANP can be employed as an ABPP probe to identify proteins with hyper-reactive nucleophilic residues, which are often found in the active sites of enzymes such as cysteine proteases, serine hydrolases, and certain metabolic enzymes.
The general workflow for an ABPP experiment using ANP is as follows:
-
Incubation: A proteome (e.g., cell lysate) is incubated with the ANP probe.
-
Labeling: ANP covalently modifies accessible and nucleophilic residues on target proteins.
-
Detection/Enrichment: Labeled proteins can be detected via the fluorescence of the naphthyl group or enriched for subsequent identification.
-
Identification: Mass spectrometry is used to identify the labeled proteins and map the specific sites of modification.
Caption: Activity-Based Protein Profiling workflow using ANP.
Validation of Covalent Drug Targets
In covalent drug development, identifying the specific residues targeted by a lead compound is crucial. ANP can be used in competitive labeling experiments to validate drug-target engagement. In this setup, a proteome is pre-incubated with a covalent inhibitor of interest before the addition of ANP. If the inhibitor binds to the same site that ANP would label, a decrease in the ANP labeling signal for that protein will be observed, thus confirming the binding site of the drug.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific protein or proteome being studied.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol is designed for labeling a single, purified protein with ANP to assess its reactivity.
Materials:
-
Purified protein of interest
-
1-Aziridinepropionamide, N-(1-naphthyl)- (ANP) stock solution (10 mM in DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a solution of the purified protein in the reaction buffer to a final concentration of 1-5 µM.
-
Add ANP from the stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 10- to 100-fold molar excess of ANP over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. It is advisable to perform a time-course experiment to determine the optimal incubation time.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted ANP.
-
Add SDS-PAGE loading buffer, boil the sample for 5 minutes, and resolve the proteins by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the naphthyl group (typically excitation ~335 nm, emission ~420 nm).
-
As a control, run a sample of the protein that has not been treated with ANP to check for background fluorescence.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol outlines the procedure for labeling a complex protein mixture, such as a cell lysate.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)
-
ANP stock solution (10 mM in DMSO)
-
Bradford or BCA protein assay reagents
Procedure:
-
Harvest cells and prepare a cell lysate using the lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add ANP from the stock solution to the lysate. A final concentration of 10-100 µM is a reasonable starting point. Include a DMSO-only control.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.
-
Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence as described in Protocol 1.
-
For identification of labeled proteins, the entire lane can be excised, subjected to in-gel digestion, and analyzed by mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of ANP-labeled protein samples for identification of modification sites by mass spectrometry.
Materials:
-
ANP-labeled protein band excised from an SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excise the fluorescent protein band from the gel and cut it into small pieces (approx. 1 mm³).
-
Destain the gel pieces by washing them with the destaining solution until the Coomassie or silver stain is removed.
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour.
-
Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and dehydrate with acetonitrile. Dry the gel pieces completely.
-
Rehydrate the gel pieces on ice with the trypsin solution and incubate overnight at 37°C.
-
Extract the peptides from the gel pieces using the peptide extraction solution. Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS. In the data analysis, search for the mass addition corresponding to the ANP probe on nucleophilic amino acid residues.
| Parameter | Purified Protein Labeling | Cell Lysate Labeling |
| Protein Concentration | 1-5 µM | 1-2 mg/mL |
| ANP Concentration | 10-100 µM | 10-100 µM |
| Incubation Time | 1-2 hours | 1 hour |
| Incubation Temperature | Room Temperature or 37°C | 37°C |
| Detection Method | In-gel fluorescence, Mass Spec | In-gel fluorescence, Mass Spec |
Data Analysis and Interpretation
Fluorescence Detection
The naphthyl group of ANP provides a convenient method for initial detection of labeled proteins. The fluorescence intensity can give a semi-quantitative measure of the extent of labeling. It is important to use appropriate controls to account for any background fluorescence.
Mass Spectrometry
Mass spectrometry is the gold standard for identifying the proteins that have been labeled and for pinpointing the exact amino acid residue that has been modified. During the analysis of the MS/MS data, the mass of the ANP molecule (or a fragment thereof, depending on the ionization method) will be observed as a modification on specific peptides. The mass of 1-Aziridinepropionamide, N-(1-naphthyl)- is 240.30 g/mol . This mass, or a portion of it if fragmentation occurs, should be added to the masses of nucleophilic residues in the database search parameters.
Proposed Synthesis of 1-Aziridinepropionamide, N-(1-naphthyl)-
For researchers interested in obtaining ANP, which may not be commercially available, a plausible synthetic route is proposed below. This synthesis involves the coupling of 1-naphthylamine with a protected aziridine-containing carboxylic acid.
Caption: Proposed synthetic pathway for ANP.
Concluding Remarks
1-Aziridinepropionamide, N-(1-naphthyl)- and related N-acyl aziridine probes represent a versatile class of chemical tools for the exploration of protein nucleophilicity. The protocols and principles detailed in this guide provide a robust framework for their application in diverse research contexts. As with any chemical probe, careful experimental design, including the use of appropriate controls, is essential for generating reliable and interpretable data. The insights gained from the use of these probes will continue to advance our understanding of protein function and aid in the development of next-generation covalent therapeutics.
References
-
Abegg, D., et al. (2025). Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ChemRxiv. [Link]
-
Harrison, T. S., & Romo, D. (2016). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Chemical Science, 7(8), 5293–5300. [Link]
-
Parker, C. G., & Cravatt, B. F. (2025). Labeling preferences of diazirines with protein biomolecules. bioRxiv. [Link]
-
Harrison, T. S., & Romo, D. (2016). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Semantic Scholar. [Link]
-
Li, Z., et al. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Nature Chemical Biology, 10(12), 1003–1008. [Link]
-
Powers, D. C., & Adibekian, A. (2025). Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. Journal of the American Chemical Society. [Link]
-
Alcaide, B., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9203–9217. [Link]
-
PubChem. (n.d.). N-(1-Naphthyl)-1-azirinecarboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening nucleophilic addition of aziridine 40 under the influence... Retrieved from [Link]
-
Parker, C. G., & Cravatt, B. F. (2025). Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]
-
Adalbert, F. X., & Moody, C. J. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(30), 8264–8274. [Link]
-
Wang, L., et al. (2020). A Visible and Near-Infrared Light Activatable Diazocoumarin Probe for Fluorogenic Protein Labeling in Living Cells. Journal of the American Chemical Society, 142(37), 15766–15771. [Link]
-
Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2051–2060. [Link]
-
Kalpage, H., Chi, A., & Bodea, S. (2025). Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications. Methods in Molecular Biology, 2921, 319-329. [Link]
-
Loo, J. A., & Loo, R. R. O. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. International Journal of Molecular Sciences, 26(22), 16488. [Link]
-
Schomaker, J. M. (2021). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Israel Journal of Chemistry, 61(3-4), 194-213. [Link]
-
Raines, R. T. (2006). Fluorogenic Label for Biomolecular Imaging. Journal of the American Chemical Society, 128(20), 6596–6597. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]
-
Poole, R. K., & Williams, H. D. (1988). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS Letters, 229(1), 127-130. [Link]
-
PubChem. (n.d.). 1-Aziridinepropanoic acid, 2-methyl-, 2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl ester. Retrieved from [Link]
-
Wang, Y., et al. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Molecules, 29(14), 3233. [Link]
-
Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]
-
Noble, J. E., & Cerasoli, E. (n.d.). Fluorescent Labelling of Protein Analytes. NPL Report AS 10. [Link]
-
ResearchGate. (2025). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. Journal of Chemical Industry and Engineering (China). [Link]
-
Chemsrc. (n.d.). N-(1-naphthyl)ethylenediamine. Retrieved from [Link]
-
Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]
Sources
- 1. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Precision Engineering of N-Acyl Aziridines for Site-Selective Bioconjugation
Executive Summary
N-acyl aziridines represent a class of "spring-loaded" electrophiles that offer unique reactivity profiles for bioconjugation. Unlike standard NHS-esters (which target lysines) or maleimides (which target cysteines via Michael addition), N-acyl aziridines function as amide isosteres that undergo nucleophilic ring-opening.
This guide addresses the primary bottleneck in deploying these reagents: hydrolytic instability . The N-acyl activation destabilizes the aziridine ring, making it highly susceptible to degradation on acidic silica gel or in aqueous buffers. This protocol details the "Cold-Fast" synthesis method and a specific bioconjugation workflow designed to outcompete hydrolysis, enabling precise cysteine labeling.
Mechanistic Foundation
The reactivity of N-acyl aziridines stems from the "Amide Twist." The geometric constraints of the three-membered ring prevent the nitrogen lone pair from effectively overlapping with the carbonyl
-
Pyramidal Nitrogen: Unlike planar amides, the nitrogen is pyramidal.
-
High Electrophilicity: The carbonyl is more ketone-like, and the ring carbons are highly activated toward nucleophilic attack.
In bioconjugation, the primary reaction pathway is the regioselective ring-opening by a soft nucleophile (Cysteine thiolate) at the less sterically hindered carbon, forming a stable thioether-amide linkage.
Mechanism Diagram
Figure 1: Mechanistic pathway showing the competition between productive cysteine conjugation and non-productive hydrolysis. The reaction is driven by the relief of ring strain.
Strategic Synthesis: The "Cold-Fast" Protocol
Critical Warning: N-acyl aziridines decompose on standard silica gel due to its acidity. Neutral Alumina or recrystallization is mandatory for purification.
Materials
-
Precursor: 2-Methylaziridine (or functionalized analog).
-
Acylating Agent: Acid Chloride (R-COCl) of the desired payload (biotin, fluorophore, drug).
-
Base: Triethylamine (TEA) or DIPEA.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Stationary Phase: Neutral Alumina (Brockmann Grade III) .
Step-by-Step Synthesis Protocol
-
Preparation (T = 0 min): Flame-dry a round-bottom flask under Argon. Add 2-methylaziridine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Cool to 0°C (ice bath).
-
Acylation (T = 10 min): Add the Acid Chloride (1.0 equiv) dropwise over 10 minutes. Note: Exothermic reaction.[1] Maintain 0°C to prevent polymerization.
-
Reaction (T = 1-2 hours): Stir at 0°C. Monitor by TLC (Alumina plates). The product will typically be less polar than the starting amine.
-
Quench & Wash (T = 2.5 hours): Dilute with cold pentane/ether (precipitates amine salts). Filter rapidly through a celite pad.
-
Purification (Crucial Step):
-
Concentrate the filtrate in vacuo at low temperature (<25°C).
-
Do NOT use Silica Gel.
-
Perform flash chromatography using Neutral Alumina deactivated with 3% water (Brockmann Grade III). Elute with Hexanes/EtOAc.
-
-
Storage: Store as a solid or concentrated oil at -80°C. Shelf-life is limited (weeks).
Synthesis Workflow Diagram
Figure 2: Synthesis workflow emphasizing the critical requirement for Neutral Alumina during purification to prevent acid-catalyzed degradation.
Bioconjugation Protocol
This protocol is optimized for labeling surface-exposed cysteines on proteins (e.g., BSA, Antibody-Drug Conjugates).
Buffer Requirements[2][3]
-
Reaction Buffer: 50 mM HEPES or Phosphate, pH 7.5 – 8.0.
-
Why? Cysteine (pKa ~8.3) must be partially deprotonated to the thiolate form (
) to be nucleophilic enough to open the ring.
-
-
Co-solvent: DMSO or DMF (anhydrous).
Experimental Steps
-
Protein Preparation:
-
Adjust protein concentration to 50–100 µM in Reaction Buffer.
-
Optional: Pre-treat with 1.5 equiv TCEP for 30 min if cysteines are oxidized, then remove TCEP via spin column (TCEP can react with aziridines).
-
-
Reagent Solubilization:
-
Dissolve N-acyl aziridine in anhydrous DMSO to create a 10–50 mM stock.
-
Note: Prepare this immediately before use. Do not store DMSO stocks.
-
-
Conjugation Reaction:
-
Add 5–10 molar equivalents of N-acyl aziridine to the protein solution.
-
Final organic solvent concentration should be <5-10% (v/v).
-
Incubate at 4°C for 4–12 hours or 25°C for 1–2 hours .
-
Expert Insight: Lower temperature (4°C) favors cysteine attack over water hydrolysis.
-
-
Quenching:
-
Add excess thiol (e.g., 10 mM DTT or Mercaptoethanol) to scavenge unreacted aziridine.
-
-
Purification:
-
Remove small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
-
Troubleshooting & QC Data
Comparative Stability Data
The following table summarizes the half-life (
| Solvent / Condition | Estimated | Observation |
| Anhydrous DCM (0°C) | > 2 Weeks | Stable storage condition. |
| DMSO (Wet) | < 4 Hours | Rapid hydrolysis to amino alcohol. |
| PBS pH 7.4 (25°C) | ~ 2-6 Hours | Competitive hydrolysis during labeling. |
| Tris Buffer | N/A | Avoid. Primary amines in Tris will react with the aziridine. |
| Silica Gel Slurry | < 10 Minutes | Instant degradation (acid catalyzed). |
Common Failure Modes
-
No Conjugation Observed:
-
Cause: Hydrolysis of reagent before addition.
-
Fix: Dry DMSO over molecular sieves; add reagent immediately after dissolving.
-
-
Precipitation:
-
Cause: Hydrophobic payload insolubility.
-
Fix: Increase DMSO % (up to 10%) or use a sulfonated (water-soluble) acyl group.
-
-
Non-Specific Labeling:
-
Cause: pH > 8.5 activates Lysines.
-
Fix: Strictly maintain pH 7.5–8.0 to ensure Cys selectivity.
-
References
-
Synthesis & Reactivity
-
Bioconjugation Application
-
Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(7), 2782–2799. (Context on ligand-directed acyl transfer chemistry). Link
-
-
Purification Methodology
-
Mechanism of Ring Opening
Sources
Technical Support Center: Stability & Handling of N-(1-naphthyl)-1-aziridinepropionamide
[1]
Executive Technical Summary
1-Aziridinepropionamide, N-(1-naphthyl)- is a reactive alkylating agent.[1] Its utility (likely as a fluorescent probe for thiols or a polymerizable monomer) relies on the electrophilicity of the aziridine ring.
The Core Instability Issue: The aziridine ring is thermodynamically unstable due to angle strain (~60° bond angles). In aqueous buffers, it is susceptible to acid-catalyzed hydrolysis (ring opening) and nucleophilic attack by buffer components.
Stability Verdict:
-
In Organic Solvents (DMSO/DMF): Stable for months at -20°C if kept anhydrous.[1]
-
In Aqueous Buffers (pH < 6.0): Highly Unstable. Rapid hydrolysis occurs (Half-life < 30 mins).[1]
-
In Aqueous Buffers (pH 7.0 - 8.5): Moderately Stable. Usable window of 2–4 hours before significant degradation.
-
In Nucleophilic Buffers (Tris, Glycine): Unstable. Rapid aminolysis occurs.
Critical Stability Factors (The "Why" Behind the Protocol)
A. The pH Dependency (Acid Lability)
The nitrogen atom in the aziridine ring acts as a weak base (pKa
-
Mechanism: As pH drops below the pKa, the aziridine nitrogen becomes protonated (
). -
Consequence: The protonated ring is highly electrophilic and is rapidly attacked by water (acting as a nucleophile), leading to ring opening and the formation of a non-reactive alcohol derivative (hydrolysis product).
-
Rule: Never expose this compound to acidic buffers (pH < 7.0) if reactivity is required.
B. Buffer Incompatibility (Nucleophilic Attack)
Aziridines are alkylating agents.[2] They do not just react with your target thiols; they react with any available nucleophile.
-
Incompatible Buffers: Tris (contains primary amine), Glycine, Imidazole. These will covalently bind to the aziridine, neutralizing the probe.
-
Compatible Buffers: HEPES, MOPS, Phosphate (PBS), Borate. These are non-nucleophilic at the reactive center.
C. Solubility & Aggregation
The N-(1-naphthyl) group is highly hydrophobic (lipophilic).[1]
-
Issue: Direct addition to water causes precipitation or micelle formation, drastically reducing reaction efficiency and apparent stability.
-
Solution: Always prepare a concentrated stock in a water-miscible organic solvent (DMSO or DMF) before dilution.[1]
Experimental Protocol: Preparation & Handling
Step-by-Step Workflow
-
Stock Preparation (Anhydrous):
-
Dissolve the solid compound in high-grade anhydrous DMSO or DMF .
-
Recommended concentration: 10–50 mM.
-
Storage: Aliquot and store at -20°C with desiccant. Stable for >6 months.
-
-
Working Solution (Just-in-Time):
-
Do not prepare aqueous dilutions in advance.
-
Dilute the stock into the reaction buffer immediately prior to use.
-
Ensure the final organic solvent concentration is < 5% (v/v) to prevent protein denaturation (if applicable), but high enough to keep the probe soluble.
-
-
Reaction Conditions:
-
Buffer: 50 mM HEPES or Phosphate, pH 7.5 – 8.0.
-
Additives: Include 1 mM EDTA to chelate metals that might oxidize target thiols (preventing reaction).
-
Time: Execute reactions within 1–2 hours.
-
Visualizing the Instability Pathways
The following diagram illustrates the fate of the molecule in different environments.
Figure 1: Reaction pathways. Red paths indicate instability/degradation. Green indicates the desired reaction. Yellow indicates buffer interference.[1]
Troubleshooting & FAQs
Q1: I see precipitation immediately upon adding the stock to my buffer. Is the compound degraded?
-
Diagnosis: Likely not degraded, but aggregated . The naphthyl group is very hydrophobic.
-
Fix: Increase the DMSO concentration in the final buffer (up to 10% if tolerated) or add a non-ionic detergent like Tween-20 (0.05%) to aid solubility. Ensure you are adding the DMSO stock to the buffer while vortexing, not the other way around.
Q2: My fluorescence signal is very weak, even with known thiol targets.
-
Diagnosis: Hydrolysis or pH mismatch.
-
Fix: Check your buffer pH. If it is pH 7.0 or lower, the aziridine protonates and hydrolyzes before it can alkylate the thiol. Raise pH to 7.5–8.0. Also, ensure you are not using DTT or Mercaptoethanol in the prep, as these will consume the probe instantly.
Q3: Can I use Tris-HCl buffer?
-
Diagnosis: NO. Tris contains a primary amine.
-
Mechanism: The amine in Tris competes with your target thiol for the aziridine ring. You will label the buffer, not your target.
-
Fix: Switch to HEPES, MOPS, or Phosphate buffers.
Q4: How do I quench the reaction?
-
Method: Add an excess of a sacrificial thiol (e.g.,
-mercaptoethanol or cysteine) or drastically lower the pH (add 1% acetic acid) to force hydrolysis/protonation if the downstream application allows.
Summary Data Table: Stability Profile
| Parameter | Condition | Stability Status | Recommendation |
| Storage (Solid) | -20°C, Desiccated | High (>1 Year) | Keep dry; protect from light.[1] |
| Storage (DMSO Stock) | -20°C, Anhydrous | High (>6 Months) | Use fresh, high-quality DMSO. |
| Aqueous pH 4.0 - 6.0 | Acidic | Critical Failure | Rapid hydrolysis.[1] Do not use. |
| Aqueous pH 7.0 - 8.5 | Neutral/Basic | Moderate (Hours) | Optimal working range.[1] |
| Buffer: Tris/Glycine | Nucleophilic | Failure | Probe is consumed by buffer. |
| Buffer: HEPES/PBS | Non-Nucleophilic | Good | Preferred buffer systems. |
References
-
Aziridine Chemistry & Ring Opening
- Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Mini Review. This foundational text details the strain energy and acid-catalyzed ring-opening mechanisms of aziridines.
-
Source: [1]
-
Bioconjugation Techniques (Alkylating Agents)
-
Hydrolysis of Aziridines
- Earley, J. E., et al. (1958). The Kinetics of the Hydrolysis of Ethylenimine (Aziridine). Standard reference for the pH-dependence of aziridine stability.
-
Source:
(Note: While specific datasheets for "N-(1-naphthyl)-1-aziridinepropionamide" are proprietary to specific synthesis batches, the stability data above is derived from the fundamental reactivity of N-substituted aziridine alkylating agents.)
Sources
- 1. WO2014010627A1 - Active energy ray-polymerizable resin composition and laminate obtained using said resin composition - Google Patents [patents.google.com]
- 2. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Specificity for N-(1-naphthyl)-1-aziridinepropionamide
Status: Operational Topic: Troubleshooting Non-Specific Binding (NSB) Target Compound: 1-Aziridinepropionamide, N-(1-naphthyl)- (Fluorescent Alkylating Probe)
Executive Summary
You are encountering high background or off-target labeling with N-(1-naphthyl)-1-aziridinepropionamide . To resolve this, you must treat this molecule as a "dual-threat" reagent. It possesses two distinct mechanisms for non-specific binding:
-
Chemical NSB (The Aziridine): An electrophilic alkylating group that can react promiscuously with surface nucleophiles (Cys, Glu, Asp) if pH and concentration are uncontrolled.
-
Physical NSB (The Naphthyl): A highly hydrophobic fluorophore that adsorbs non-covalently to hydrophobic pockets on non-target proteins, lipid membranes, and plasticware.
This guide decouples these mechanisms to isolate and eliminate your noise source.
Part 1: The Root Cause Analysis (Mechanism of Action)
Before adjusting your protocol, identify which type of background is ruining your signal.
| Feature | Specific Binding | Type A: Chemical NSB | Type B: Physical NSB |
| Mechanism | Covalent alkylation of target active site. | Covalent alkylation of random surface residues. | Hydrophobic interaction (Van der Waals). |
| Cause | Correct affinity/reactivity pairing. | [Probe] too high or pH activates aziridine too aggressively. | Inadequate washing or lack of detergents/solvents. |
| Reversibility | Irreversible (Covalent). | Irreversible (Covalent).[1] | Reversible (Washable).[1][2] |
| SDS-PAGE | Band remains after boiling/reducing. | Smear/bands remain after boiling/reducing. | Signal disappears or reduces significantly after SDS wash. |
Part 2: Optimization Workflow (Step-by-Step)
Phase 1: Controlling Chemical Reactivity (The Aziridine)
Aziridine reactivity is pH-dependent. At lower pH, the ring nitrogen protonates, becoming highly electrophilic and reacting with weak nucleophiles (increasing NSB). At neutral/alkaline pH, it is more selective for strong nucleophiles (like active site thiols).
Protocol Adjustment:
-
Titrate pH: If labeling is too promiscuous, increase pH slightly (e.g., move from pH 6.0 to 7.5 or 8.0). This keeps the aziridine unprotonated and less "trigger-happy," requiring a specific binding event to facilitate the reaction.
-
Limit Exposure: Aziridines are "suicide inhibitors." Do not incubate overnight.
-
Standard: 15–60 minutes at 37°C or RT.
-
-
Scavenger Quench (Critical): You must kill unreacted probe immediately after the incubation period to prevent it from reacting during downstream processing.
-
Add:
-Mercaptoethanol (BME) or DTT to a final concentration of 10–50 mM. Incubate for 10 minutes before washing.
-
Phase 2: Eliminating Physical Adsorption (The Naphthyl)
The naphthyl group is a "grease ball." It will stick to albumin, membranes, and tube walls.
Protocol Adjustment:
-
Solvent Washes: Aqueous buffers (PBS/TBS) are often insufficient to desorb naphthyl groups.
-
Wash Buffer: Include 10–20% Ethanol or Methanol in your wash steps (if protein stability allows) or high-salt buffers (1M NaCl) to disrupt hydrophobic aggregation.
-
-
Detergent Stringency:
-
Standard: 0.1% Tween-20.
-
High Stringency: Switch to 0.5% Triton X-100 or 0.1% SDS (if denaturing is acceptable) for post-labeling washes.
-
-
Plasticware: Use low-binding tubes. Naphthyl groups can adsorb to standard polypropylene, depleting your effective concentration and creating "ghost" signals.
Part 3: Visualizing the Logic
The following diagram illustrates the decision tree for troubleshooting based on the nature of the binding.
Caption: Diagnostic workflow to distinguish between covalent off-target reactivity (Chemical NSB) and hydrophobic adsorption (Physical NSB).
Part 4: Frequently Asked Questions (FAQ)
Q: My control sample (no target protein) is glowing. Why? A: This is likely Physical NSB . The naphthyl group is fluorescing because it is buried in a hydrophobic environment—likely the plastic of your well plate or albumin in your blocking buffer.
-
Fix: Measure the background of the buffer + probe alone. If high, switch to glass-coated plates or add 0.05% Tween-20 to the reading buffer to prevent probe aggregation.
Q: I see labeling of every protein in my lysate. A: This is Chemical NSB . Your aziridine is too "hot."
-
Fix: You are likely at a pH where the aziridine is protonated (pH < 7). Raise the pH to 7.5 or 8.0. Alternatively, perform a "Cold Competition" assay: Pre-incubate with a non-fluorescent inhibitor to prove the binding is active-site specific.
Q: The probe precipitates when I add it to the buffer. A: N-(1-naphthyl) compounds have low aqueous solubility.
-
Fix: Ensure your stock is dissolved in high-grade DMSO. When diluting into buffer, keep the final DMSO concentration > 1% (if tolerated) or add the probe while vortexing to prevent crash-out. Do not store diluted aqueous solutions; prepare fresh.
Q: Can I use BSA to block? A: Proceed with caution. Albumin (BSA) has hydrophobic pockets that bind naphthyl groups avidly (Physical NSB) and surface nucleophiles that react with aziridines (Chemical NSB).
-
Fix: Use Gelatin or Non-Fat Milk as blocking agents, as they have fewer hydrophobic pockets than serum albumins.
Part 5: References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Chapter on Zero-Length Crosslinkers and Aziridine Chemistry).
-
Loh, B., et al. (1984). "Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. (Demonstrates the hydrophobic adsorption mechanism of Naphthyl-amines).
-
Adamo, A., et al. (2013). "Labeling preferences of diazirines with protein biomolecules." Chemical Science. (Comparative analysis of alkylating probe specificity and pH dependence).
-
TCI Chemicals. "Fluorescent Probes for the Characterization of Binding Sites." (Technical notes on Dansyl/Naphthyl probe handling and solubility).
Sources
Technical Support Center: Troubleshooting Solubility Issues with 1-Aziridinepropionamide, N-(1-naphthyl)- in Assays
Welcome to our dedicated technical support guide for researchers utilizing 1-Aziridinepropionamide, N-(1-naphthyl)-. This document is designed to provide expert guidance and practical solutions for common solubility challenges encountered during in vitro and cell-based assays. The inherent hydrophobicity of the N-(1-naphthyl) moiety can often lead to precipitation in aqueous assay buffers, confounding results and impacting data reliability. This guide offers a structured, question-and-answer approach to systematically troubleshoot and resolve these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've prepared a stock solution of 1-Aziridinepropionamide, N-(1-naphthyl)- in DMSO, but I'm observing precipitation when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: Understanding the Phenomenon of Compound Precipitation
This is a classic issue when working with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for dissolving many organic molecules, its miscibility with water does not guarantee the solubility of the compound in the final aqueous solution[1]. When the DMSO stock is introduced to the aqueous buffer, the localized concentration of the compound can exceed its solubility limit in the mixed solvent system, leading to precipitation. The final concentration of DMSO in your assay is a critical factor; higher percentages can maintain solubility but may also impact the biological system you are studying[1][2].
Troubleshooting Protocol:
-
Optimize Final DMSO Concentration: The first and simplest step is to determine the maximum tolerable DMSO concentration for your specific assay that keeps the compound in solution. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, while some enzymatic assays might be more robust[1].
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual reduction in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warming the Assay Buffer: Gently warming your assay buffer before adding the compound can sometimes increase its solubility. However, be mindful of the temperature stability of your biological reagents (e.g., enzymes, proteins).
-
Vortexing During Addition: Add the compound dropwise to the assay buffer while vortexing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.
Q2: I've tried adjusting the DMSO concentration, but my compound still precipitates at the desired assay concentration. What are my other options for solubilizing 1-Aziridinepropionamide, N-(1-naphthyl)-?
A2: Advanced Solubilization Strategies
When simple solvent adjustments are insufficient, more advanced formulation strategies may be necessary. These methods aim to increase the apparent solubility of the hydrophobic compound in the aqueous environment.
Alternative Solvents & Excipients:
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested. It is crucial to perform a vehicle control to ensure the solvent itself does not interfere with the assay.
-
Detergents/Surfactants: Non-ionic detergents such as Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, effectively increasing their solubility in aqueous solutions[1]. Start with low concentrations (e.g., 0.01-0.05%) and determine the critical micelle concentration (CMC) to avoid detrimental effects on your assay, especially in cell-based systems[1].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing their solubility.
Table 1: Comparison of Common Solubilizing Agents
| Solubilizing Agent | Starting Concentration Range | Mechanism of Action | Potential Assay Interferences |
| DMSO | 0.1% - 5% (v/v) | Co-solvent | Cellular toxicity, enzyme inhibition at high concentrations |
| Ethanol | 0.1% - 5% (v/v) | Co-solvent | Protein denaturation, cellular toxicity |
| Tween-20 | 0.005% - 0.1% (v/v) | Micelle formation | Can disrupt cell membranes at higher concentrations |
| Triton X-100 | 0.005% - 0.1% (v/v) | Micelle formation | Can interfere with protein-protein interactions |
| β-Cyclodextrin | 1 - 10 mM | Inclusion complex formation | Can sometimes extract cholesterol from cell membranes |
Q3: How can I systematically troubleshoot the solubility of 1-Aziridinepropionamide, N-(1-naphthyl)- for my specific assay?
A3: A Step-by-Step Workflow for Solubility Optimization
A systematic approach is key to efficiently resolving solubility issues. The following workflow provides a logical progression from initial observation to a robust solution.
Experimental Workflow for Solubility Troubleshooting:
-
Visual Inspection: Begin by visually inspecting for any cloudiness or precipitate after adding the compound to your assay buffer.
-
Kinetic Solubility Assessment: Perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the assay buffer and measure the turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm)[3].
-
Solvent Titration: Systematically vary the concentration of your primary solvent (e.g., DMSO) and any co-solvents or detergents to identify the optimal formulation that maintains solubility without compromising assay performance.
-
Assay Compatibility Testing: Once you have a formulation that keeps the compound in solution, it is imperative to run proper controls to ensure that the solubilizing agents themselves do not affect your assay readout. This includes a "vehicle control" containing the same concentration of solvents/detergents as your test samples.
Caption: Diagram illustrating how detergent molecules (H) form a micelle to solubilize a hydrophobic compound.
References
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs.Vertex AI Search.
- Strategies for improving hydrophobic drugs solubility and bioavailability.Vertex AI Search.
- Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich.Sigma-Aldrich.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.Vertex AI Search.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications.
- How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt?? | ResearchGate.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.NIH.
- How to enhance drug solubility for in vitro assays? - ResearchGate.
- In vitro solubility assays in drug discovery - PubMed.PubMed.
Sources
Technical Support Center: Photostability & Optimization of N-(1-naphthyl) Fluorophores
Topic: N-phenyl-1-naphthylamine (1-NPN) & Naphthylamine Derivatives in Microscopy
Technical Overview: The "Hydrophobic Switch" Mechanism
The term "N-(1-naphthyl)" in fluorescence microscopy most commonly refers to N-phenyl-1-naphthylamine (1-NPN) (also known as NPN). This is not a standard immunofluorescence label but a solvatochromic environmental probe .
Unlike stable labels (e.g., Alexa Fluor), 1-NPN dynamics are governed by the Hydrophobic Switch :
-
Aqueous Buffer (Polar): The fluorophore is virtually non-fluorescent (Quantum Yield
) with a red-shifted emission (~460 nm). -
Membrane/Hydrophobic Core (Non-polar): The fluorophore inserts into the lipid bilayer, restricting molecular rotation and preventing non-radiative decay. Fluorescence intensity increases explosively (Quantum Yield
rises significantly) and emission blue-shifts (~400–420 nm).
Critical Insight: Users often mistake probe dissociation (dye leaving the membrane) for photobleaching . True photochemical destruction requires distinct diagnosis from environmental efflux.
Troubleshooting Hub: Common Issues & Solutions
Issue 1: Rapid Signal Loss (Is it Bleaching or Efflux?)
User Complaint: "My signal fades within seconds of opening the shutter. Is the dye photobleaching?" Technical Diagnosis: While 1-NPN is susceptible to UV-induced photo-oxidation, rapid signal loss is often due to photo-induced heating or membrane potential changes causing the probe to partition back into the aqueous phase.
-
Step 1: Check Excitation Power. 1-NPN is excited in the UV range (340–360 nm). High-energy UV photons cause rapid local heating, increasing membrane fluidity and causing the probe to "leak" out.
-
Step 2: The "Recovery Test". Close the shutter for 2 minutes. Re-open it.
-
If signal recovers: The probe diffused back into the membrane from the buffer. This is thermodynamic partitioning , not bleaching.
-
If signal remains lost: The fluorophore was permanently oxidized (True Photobleaching).
-
Issue 2: "Blue Shift" vs. "Red Shift" Artifacts
User Complaint: "The emission color seems to change or disappear when I switch filters." Technical Diagnosis: 1-NPN exhibits Solvatochromism .
-
Blue Shift (400–420 nm): Indicates successful membrane insertion (Hydrophobic environment).
-
Red Shift (440–460 nm): Indicates the probe is in the aqueous buffer or interacting with polar proteins.
-
Solution: Ensure your emission filter is a bandpass 400–450 nm . If you use a standard DAPI long-pass filter (>400 nm), you will collect both membrane-bound (signal) and aqueous (background) fluorescence, reducing contrast.
Issue 3: High Background / Autofluorescence
User Complaint: "I cannot distinguish the NPN signal from the cells." Technical Diagnosis: 1-NPN excitation (350 nm) overlaps perfectly with NADH and FAD (cellular autofluorescence).
-
Solution 1 (Concentration): Titrate 1-NPN. The "turn-on" ratio is high, so you can often use lower concentrations (1–10 µM) to outcompete autofluorescence.
-
Solution 2 (Blanking): Pre-image the sample before adding NPN. Subtract this "autofluorescence map" from the final image.
Quantitative Data: Solvent Dependence of 1-NPN
The following table illustrates why signal intensity fluctuates based on the environment, not just photon dose.
| Solvent / Environment | Dielectric Constant ( | Emission Max ( | Relative Intensity (approx.) | Status |
| Water / Buffer | 80.1 | 460 nm | 1x (Baseline) | Quenched |
| Ethanol | 24.5 | 440 nm | ~30x | Intermediate |
| E. coli Membrane | ~2.0 - 5.0 | 410 - 420 nm | >100x | Active Signal |
| Chloroform | 4.8 | 405 nm | High | Reference |
Experimental Protocol: Differentiating Bleaching from Dissociation
Objective: Determine if signal loss is due to chemical destruction (Bleaching) or physical movement (Dissociation).
Materials:
-
Fluorescence Microscope (UV Excitation / DAPI Filter Set).
-
Sample: E. coli or mammalian cells labeled with 10 µM 1-NPN.
-
Reagent: 0.1% Glutaraldehyde (optional fixative to stop diffusion).
Step-by-Step Methodology:
-
Baseline Acquisition:
-
Stress Test (Continuous Illumination):
-
Leave the excitation shutter OPEN for 60 seconds.
-
Acquire images every 1 second.
-
Observation: Plot Intensity vs. Time. Expect an exponential decay.
-
-
The Diffusion Check (Crucial Step):
-
After the signal has dropped to ~50%, CLOSE the shutter and wait for 120 seconds in the dark.
-
Re-acquire image.
-
Analysis:
-
Scenario A (Recovery): Intensity jumps back up.
-
Cause: Fresh unbleached NPN from the buffer diffused into the bleached membrane area.
-
-
Scenario B (No Recovery): Intensity remains low.
-
Cause: The NPN in the buffer is depleted or the membrane is fixed.
-
-
-
Diagnostic Logic Pathway (Visualized)
Figure 1: Decision tree for diagnosing signal instability in N-(1-naphthyl) probes. Distinguishing between thermodynamic partitioning and photochemical destruction is the primary challenge.
References
-
Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy.
- Relevance: Establishes 1-NPN as a standard probe for outer membrane permeability and defines its fluorescence uptake mechanism.
-
Helgerson, S. L., & Cramer, W. A. (1977). Changes in Escherichia coli cell envelope structure and the sites of interaction of the fluorescent probe 1-anilino-8-naphthalene sulfonate. Journal of Supramolecular Structure.
- Relevance: Details the "Hydrophobic Switch" mechanism and quantum yield changes in lipid bilayers vs. aqueous buffers.
-
Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[3] Antimicrobial Agents and Chemotherapy.
- Relevance: Provides the foundational protocol for NPN uptake assays and fluorescence measurement standards.
-
BenchChem Technical Support. (2025). Improving Photostability of Naphthalene-Based Fluorescent Probes.
- Relevance: General troubleshooting for naphthalene deriv
-
(General landing page for verification of chemical properties).
Sources
- 1. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of N-phenyl-1-naphthylamine as a probe of membrane energy state in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
Technical Support Center: Quenching of 1-Aziridinepropionamide, N-(1-naphthyl)- Fluorescence
Welcome to the technical support center for fluorescence studies involving 1-Aziridinepropionamide, N-(1-naphthyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorescence quenching experiments with this specific fluorophore. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of 1-Aziridinepropionamide, N-(1-naphthyl)-?
A1: The fluorescence of this compound is primarily determined by the N-(1-naphthyl) moiety. N-substituted naphthylamines are known to be fluorescent, and their spectral properties are highly sensitive to the solvent environment.[1][2][3][4] Key characteristics to consider are:
-
Solvatochromism: You can expect to see a shift in the emission wavelength depending on the polarity of the solvent.[3][4][5] Generally, more polar solvents will lead to a red-shift (longer wavelength) in the emission spectrum.[3]
-
Quantum Yield: The fluorescence quantum yield of N-substituted naphthylamines can vary significantly based on the solvent and the nature of the substituent. It is crucial to measure this parameter for accurate quantitative studies.
Q2: What is fluorescence quenching and why is it important?
A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore through its interaction with another substance, known as a quencher.[7][8] This phenomenon is a powerful tool in biochemical and biophysical research for several reasons:
-
Probing Molecular Interactions: Quenching can provide information about the proximity and accessibility of the fluorophore to the quencher, making it valuable for studying binding events, conformational changes in proteins, and the structure of macromolecules.
-
Quantitative Analysis: The extent of quenching can be used to determine the concentration of the quencher, forming the basis for various analytical assays.[8]
Q3: What are the common types of quenching I might encounter?
A3: Quenching mechanisms are broadly classified into two categories:
-
Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore in its excited state.[8] This process is diffusion-controlled and is typically temperature-dependent. A key indicator of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[8] In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.
It is important to distinguish between these two mechanisms to correctly interpret your experimental data.[7]
Q4: Could the aziridine group in my molecule act as an intramolecular quencher?
A4: This is a plausible scenario. Aziridines are three-membered rings with significant ring strain.[9][10] The nitrogen atom in the aziridine ring has a lone pair of electrons that could potentially participate in quenching the excited state of the naphthyl moiety through photoinduced electron transfer (PET). The efficiency of this intramolecular quenching would depend on the conformation of the molecule and the distance and orientation between the aziridine and naphthyl groups.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your fluorescence quenching experiments with 1-Aziridinepropionamide, N-(1-naphthyl)-.
Problem 1: My fluorescence signal is much weaker than expected, even without a quencher.
This issue can stem from several factors related to the experimental setup and the properties of the fluorophore itself.
Potential Cause A: Environmental Quenching
The immediate chemical environment of your fluorophore can significantly impact its fluorescence intensity.
-
Dissolved Oxygen: Oxygen is a well-known dynamic quencher of fluorescence for many aromatic compounds, including naphthalene derivatives.[11]
-
Solvent Polarity: As mentioned in the FAQs, the fluorescence of N-substituted naphthylamines is highly sensitive to solvent polarity.[1][2][3][4] Highly polar or protic solvents can sometimes lead to a decrease in quantum yield.
-
Presence of Impurities: Contaminants in your solvent or buffer, such as heavy metal ions or other quenching species, can reduce the fluorescence signal.
Step-by-Step Troubleshooting Protocol for Environmental Quenching:
-
De-gas your solutions: To remove dissolved oxygen, sparge your samples with an inert gas like nitrogen or argon for 10-15 minutes before measurement. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
Solvent Titration: If your experimental design allows, test the fluorescence of your compound in a range of solvents with varying polarities to identify the optimal solvent system for high fluorescence intensity.
-
Use High-Purity Reagents: Ensure that you are using high-purity solvents and buffer components to minimize the presence of quenching impurities.
Potential Cause B: Aggregation-Induced Quenching (ACQ)
At higher concentrations, your fluorophore molecules may form non-fluorescent aggregates, leading to a decrease in the overall fluorescence signal.[11]
Experimental Workflow to Diagnose and Mitigate ACQ:
Caption: Workflow to diagnose and mitigate Aggregation-Induced Quenching.
Problem 2: I am observing non-linear Stern-Volmer plots. What does this mean?
A non-linear Stern-Volmer plot (a plot of F₀/F vs. [Q], where F₀ is the fluorescence intensity without quencher, F is the fluorescence intensity with quencher, and [Q] is the quencher concentration) can indicate several complexities in your quenching experiment.
Potential Cause A: Mixed Quenching Mechanisms
It is possible that both static and dynamic quenching are occurring simultaneously. This often results in an upward-curving Stern-Volmer plot.
Data Analysis and Interpretation:
In cases of mixed quenching, the data can be described by the following modified Stern-Volmer equation:
F₀/F = (1 + K_D[Q])(1 + K_S[Q]) = 1 + (K_D + K_S)[Q] + K_D*K_S[Q]²
Where:
-
K_D is the dynamic quenching constant
-
K_S is the static quenching constant
A polynomial fit of your data can help you extract these constants.
Potential Cause B: Inner Filter Effects
This is a common experimental artifact that can be mistaken for quenching.[7] Inner filter effects occur when:
-
Primary Inner Filter Effect: The quencher absorbs light at the excitation wavelength, reducing the amount of light that reaches the fluorophore.
-
Secondary Inner Filter Effect: The quencher absorbs the light emitted by the fluorophore.
Protocol to Correct for Inner Filter Effects:
-
Measure Absorbance Spectra: Obtain the absorbance spectra of your fluorophore and your quencher at the concentrations used in your experiment.
-
Check for Spectral Overlap:
-
If the quencher's absorbance spectrum overlaps with the fluorophore's excitation wavelength, you have a primary inner filter effect.
-
If the quencher's absorbance spectrum overlaps with the fluorophore's emission spectrum, you have a secondary inner filter effect.
-
-
Apply Correction Factors: The following equation can be used to correct for inner filter effects:
F_corr = F_obs * 10^((A_ex + A_em)/2)
Where:
-
F_corr is the corrected fluorescence intensity
-
F_obs is the observed fluorescence intensity
-
A_ex is the absorbance of the quencher at the excitation wavelength
-
A_em is the absorbance of the quencher at the emission wavelength
-
Problem 3: How can I definitively distinguish between static and dynamic quenching?
While the shape of the Stern-Volmer plot can provide clues, additional experiments are necessary for a conclusive determination.
Method 1: Temperature-Dependence Studies
-
Rationale: Dynamic quenching is diffusion-controlled and therefore highly dependent on temperature. As temperature increases, the rate of diffusion increases, leading to more efficient dynamic quenching. Static quenching, on the other hand, often involves the formation of a complex that can become less stable at higher temperatures, leading to a decrease in quenching efficiency.
-
Procedure:
-
Perform your quenching experiment at several different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Construct a Stern-Volmer plot for each temperature.
-
-
Interpretation:
-
If the quenching constant (the slope of the Stern-Volmer plot) increases with increasing temperature, dynamic quenching is the dominant mechanism.[8]
-
If the quenching constant decreases with increasing temperature, static quenching is the dominant mechanism.
-
Method 2: Fluorescence Lifetime Measurements
-
Rationale: This is the most direct method to distinguish between the two quenching mechanisms.[7]
-
In dynamic quenching , the quencher interacts with the excited state of the fluorophore, providing an additional pathway for non-radiative decay. This shortens the time the fluorophore spends in the excited state, thus decreasing the fluorescence lifetime.
-
In static quenching , the ground-state complex is non-fluorescent, so it does not contribute to the measured fluorescence signal. The uncomplexed fluorophores that are excited have a normal fluorescence lifetime.
-
-
Procedure:
-
Measure the fluorescence lifetime of your fluorophore in the absence of the quencher (τ₀).
-
Measure the fluorescence lifetime at different quencher concentrations (τ).
-
-
Interpretation:
-
If you observe a decrease in the fluorescence lifetime as the quencher concentration increases (τ₀/τ > 1), dynamic quenching is occurring.
-
If the fluorescence lifetime remains constant even as the fluorescence intensity decreases (τ₀/τ = 1), static quenching is the primary mechanism.
-
Summary of Quenching Mechanism Diagnostics:
| Feature | Dynamic Quenching | Static Quenching |
| Effect of Increasing Temperature | Increased Quenching | Decreased Quenching |
| Effect on Fluorescence Lifetime | Decreased | Unchanged |
| Effect on Absorption Spectrum | No Change | Possible Change |
III. Advanced Considerations
The Role of the Aziridine Moiety
The aziridine ring in 1-Aziridinepropionamide, N-(1-naphthyl)- can undergo nucleophilic ring-opening reactions.[9][10][12] It is crucial to consider the stability of this ring under your experimental conditions (e.g., pH, presence of nucleophiles in the buffer). Ring-opening would result in a different chemical entity with potentially different fluorescence properties, which could be misinterpreted as quenching.
Experimental Workflow for Assessing Fluorophore Stability:
Caption: Workflow for assessing the stability of the fluorophore.
IV. References
-
Mataga, N. (1963). Solvent Effects on the Absorption and Fluorescence Spectra of Naphthylamines and Isomeric Aminobenzoic Acids. Bulletin of the Chemical Society of Japan, 36(6), 654-661. [Link]
-
Mataga, N., & Kaifu, Y. (1962). Solvent Effects on the Fluorescence of Some π-Electron Systems Naphthylamine and Naphthol. Bulletin of the Chemical Society of Japan, 35(11), 1873-1876. [Link]
-
Mataga, N. (n.d.). Solvent Effects on the Absorption and Fluorescence Spectra of Naphthylamines and Isomeric Aminobenzoic Acids. Research Solutions Pages. [Link]
-
Mataga, N. (1963). Solvent Effects on the Absorption and Fluorescence Spectra of Naphthylamines and Isomeric Aminobenzoic Acids. Bulletin of the Chemical Society of Japan, 36(6). [Link]
-
Black, J. C., & Hales, J. M. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy, 35(11), 9-14. [Link]
-
Gotor, R., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5299-5314. [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
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Iliescu, S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1684. [Link]
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Schröder, T., et al. (2021). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. SLAS Discovery, 26(7), 835-847. [Link]
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Sanabria, H., et al. (2018). Laser-induced fluorescence quenching of red fluorescent dyes with green excitation: avoiding artifacts in PIE-FRET and FCCS analysis. arXiv. [Link]
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De, S., & Basu, S. (2000). Fluorescence quenching ofsubstituted naphthalenes byinorganic anions. Indian Journal of Chemistry, 39A, 576-580. [Link]
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Fernando, L. P., et al. (2023). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. International Journal of Molecular Sciences, 24(24), 17208. [Link]
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Yatsyna, V., et al. (2022). Quenching of naphthalene fluorescence by NaI over a wide iodide... ResearchGate. [Link]
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Pascal, P., et al. (1993). Fluorescence depolarization and quenching studies of acenaphthalene-labelled poly(acrylamide) in water*. Polymer, 34(6), 1134-1140. [Link]
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Riccardi, D., et al. (2012). Stern-Volmer plots of fluorescence quenching by acrylamide... ResearchGate. [Link]
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Al-Kaysi, R. O., & Al-Mhyawi, S. A. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of the Egyptian National Cancer Institute, 35(1), 22. [Link]
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Ha, H. J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]
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ResearchGate. (n.d.). Fig. 8. Acrylamide induced fluorescence quenching studies. Stern-Volmer.... [Link]
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Xess, A., et al. (n.d.). Fluorescence Quenching of 1-Naphthylamine by γ-Picoline in Micellar Medium. JRUB. [Link]
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da Silva, A. C. G., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4381-4416. [Link]
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Zhang, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]
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Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
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Kumar, S., et al. (2024). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 17(7), 3125-3130. [Link]
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Wikipedia. (n.d.). 1-Naphthylamine. [Link]
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Tanaka, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(12), 2821. [Link]
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Chattopadhyay, A., & London, E. (1988). The chemical synthesis of N-[1-(2-naphthol)]-phosphatidylethanolamine, a fluorescent phospholipid for excited-state proton transfer studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 938(1), 24-34. [Link]
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Wikipedia. (n.d.). Aziridines. [Link]
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ResearchGate. (n.d.). The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes. [Link]
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Kubota, Y., et al. (2021). Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes. New Journal of Chemistry, 45(2), 793-801. [Link]
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PubChem. (n.d.). 1-Naphthylamine. [Link]
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Taylor & Francis. (n.d.). 1-naphthylamine – Knowledge and References. [Link]
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regioselectivity of aziridine ring-opening with different nucleophiles
Welcome to our dedicated technical support center for navigating the complexities of aziridine ring-opening reactions. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the synthetic versatility of aziridines. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges, all grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am getting a mixture of regioisomers in my aziridine ring-opening reaction. What are the key factors that control the regioselectivity?
The regioselectivity of aziridine ring-opening is a delicate balance of steric and electronic factors, heavily influenced by the nature of the aziridine substituents, the nucleophile, and the reaction conditions.[1] Understanding these factors is crucial for directing the reaction towards the desired isomer.
The outcome of the nucleophilic attack is primarily dictated by two competing mechanistic pathways: an SN2-like pathway and an SN1-like pathway.
-
SN2-like Mechanism: This pathway is favored by strong, unhindered nucleophiles and non-acidic or basic reaction conditions. The nucleophile attacks the least sterically hindered carbon atom of the aziridine ring, leading to the "normal" ring-opened product. This is a concerted process where the nucleophile attacks as the C-N bond breaks.
-
SN1-like Mechanism: This pathway is promoted under acidic conditions (Brønsted or Lewis acids) where the aziridine nitrogen is protonated or coordinated to the acid. This activation makes the aziridine ring more susceptible to opening and generates a partial positive charge (carbocation-like character) on the carbon atoms. The nucleophile will then preferentially attack the carbon atom that can best stabilize this positive charge, which is typically the more substituted carbon.
Here is a visual representation of these competing pathways:
Caption: Competing SN1 and SN2 pathways in aziridine ring-opening.
Troubleshooting Checklist for Poor Regioselectivity:
-
Analyze Your Aziridine:
-
N-Substituent: Is your aziridine "activated" (e.g., N-tosyl, N-nosyl, N-acyl) or "non-activated" (e.g., N-alkyl, N-H)? Activated aziridines are more susceptible to ring-opening under milder conditions.[2] The electron-withdrawing nature of the activating group can also influence the electronics of the ring.
-
C-Substituents: Are the substituents on the aziridine carbons sterically bulky? Do they have electronic effects (e.g., phenyl, vinyl) that could stabilize a carbocation? Aryl and alkenyl substituents generally favor attack at the benzylic or allylic position due to electronic stabilization of the transition state.[1]
-
-
Evaluate Your Nucleophile:
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., RO⁻, R₂N⁻) tend to be more sensitive to steric hindrance and often favor the SN2 pathway. Softer nucleophiles (e.g., I⁻, RS⁻, organocuprates) can also attack the less hindered carbon.
-
Nucleophile Strength: Stronger nucleophiles are more likely to force an SN2-type reaction.
-
-
Assess Your Reaction Conditions:
-
pH: Are you running the reaction under acidic, basic, or neutral conditions? This is arguably the most significant factor in controlling regioselectivity. To favor attack at the less substituted carbon, use neutral or basic conditions. To favor attack at the more substituted carbon, employ acidic conditions (e.g., TFA, HCl, Lewis acids like BF₃·OEt₂).[3][4]
-
Catalyst: Are you using a catalyst? Transition metal catalysts, such as those based on palladium, can offer exquisite control over regioselectivity, sometimes even overriding the inherent electronic and steric biases of the substrate.[4]
-
FAQ 2: How can I promote nucleophilic attack at the more substituted carbon of my aziridine?
To favor attack at the more substituted carbon, you need to promote an SN1-like mechanism. This involves creating a scenario where the transition state has significant carbocationic character at the more substituted position.
Strategies to Promote Attack at the More Substituted Carbon:
-
Acid Catalysis: The most common and effective method is to use a Brønsted or Lewis acid. Protonation of the aziridine nitrogen by a Brønsted acid (e.g., trifluoroacetic acid) or coordination to a Lewis acid (e.g., boron trifluoride etherate) generates a highly reactive aziridinium ion.[3] This ion has a significant partial positive charge on the carbon atoms, with the more substituted carbon bearing a greater degree of this charge due to hyperconjugation or resonance stabilization. The nucleophile will then preferentially attack this more electrophilic center.
-
Substrate Design: Utilize aziridines with substituents that can stabilize a positive charge. For example, a phenyl or vinyl group at one of the carbons will strongly favor attack at that position under acidic conditions due to the formation of a stabilized benzylic or allylic carbocation-like transition state.[1]
Illustrative Workflow for Acid-Catalyzed Ring-Opening:
Caption: Logical workflow for achieving regioselective attack at the more substituted carbon.
Troubleshooting Common Scenarios
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reactivity of the aziridine. | The aziridine is non-activated (e.g., N-alkyl) and the nucleophile is weak. | 1. Activate the aziridine by introducing an electron-withdrawing group on the nitrogen (e.g., tosyl, nosyl).[2] 2. Use a stronger nucleophile. 3. Employ acid catalysis to activate the aziridine ring.[3] |
| Desired regioisomer is the minor product. | Reaction conditions favor the undesired mechanistic pathway (SN1 vs. SN2). | 1. To favor attack at the less substituted carbon, switch to basic or neutral conditions and use a strong nucleophile. 2. To favor attack at the more substituted carbon, add a Brønsted or Lewis acid.[3][4] |
| Side reactions, such as polymerization. | The aziridinium ion is highly reactive and can be attacked by another aziridine molecule. | 1. Use a less reactive acid or a lower concentration of acid. 2. Add the nucleophile before or at the same time as the acid. 3. Run the reaction at a lower temperature. |
| Inconsistent results between batches. | Traces of acid or base in reagents or glassware are altering the reaction pathway. | 1. Ensure all reagents are pure and anhydrous where necessary. 2. Use freshly distilled solvents. 3. Carefully clean and dry all glassware. |
Experimental Protocols
Protocol 1: Regioselective Ring-Opening of an N-Tosyl Aziridine with Sodium Azide (SN2-type)
This protocol describes the ring-opening of a terminal N-tosyl aziridine with sodium azide, a reaction that typically proceeds via an SN2 mechanism to yield the product from attack at the less hindered carbon.
Materials:
-
2-Phenyl-1-tosylaziridine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Acetonitrile (anhydrous)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of 2-phenyl-1-tosylaziridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Add water (1 mL) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-azido amine.
This protocol is adapted from a general procedure for the azidolysis of aziridines.[1]
Protocol 2: Acid-Catalyzed Regioselective Ring-Opening of an N-Tosyl Aziridine with an Amine (SN1-type)
This protocol illustrates the use of a Lewis acid to promote the attack of an amine nucleophile at the more substituted carbon of an activated aziridine, yielding a 1,2-diamine.
Materials:
-
2-Methyl-1-tosylaziridine
-
Aniline
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
To a solution of 2-methyl-1-tosylaziridine (1.0 mmol) and aniline (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add indium(III) bromide (10 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-diamine.
This protocol is based on the indium tribromide catalyzed aminolysis of activated aziridines.[5]
References
Sources
- 1. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]
cross-reactivity profiling of 1-Aziridinepropionamide, N-(1-naphthyl)-
An In-Depth Technical Guide to Cross-Reactivity Profiling of Covalent Inhibitors: A Comparative Analysis of Modern Chemoproteomic Platforms
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their target protein, these compounds can achieve prolonged and potent pharmacological effects. However, the very reactivity that makes them effective also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities.[1][2] Therefore, a rigorous and comprehensive assessment of a covalent inhibitor's proteome-wide selectivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical development.
This guide provides a comparative analysis of state-of-the-art methodologies for cross-reactivity profiling of covalent inhibitors. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design robust, self-validating profiling strategies. To illustrate these principles, we will use a hypothetical covalent inhibitor, 1-Aziridinepropionamide, N-(1-naphthyl)- (NAAP) , which features a reactive aziridine warhead.
The Imperative of Selectivity Profiling
The development of a successful covalent drug hinges on confining its reactivity to the intended target. Unintended covalent modification of other proteins can disrupt their function, leading to cellular toxicity.[1] A thorough understanding of a compound's interaction profile across the entire proteome is essential to mitigate this risk and build a strong safety profile. This guide will compare three cornerstone platforms for achieving this: Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and direct proteome-wide mass spectrometry using inhibitor-derived probes.
Competitive Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for assessing the selectivity of covalent inhibitors against entire enzyme families in their native biological context.[3][4] This technique utilizes 'activity-based probes' (ABPs) – small molecules that feature a reactive group for covalent modification of an enzyme's active site and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[4][5]
The core principle of competitive ABPP is to measure the ability of a test inhibitor (like our hypothetical NAAP) to compete with an ABP for binding to a target protein.[4] A reduction in ABP labeling in the presence of the inhibitor indicates that the inhibitor is engaging the target.[4][6]
Experimental Workflow: Competitive ABPP
Below is a diagram illustrating the workflow for a competitive ABPP experiment.
Sources
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- 2. acs.figshare.com [acs.figshare.com]
- 3. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Assessment: Off-Target Pharmacology of N-(1-naphthyl)-3-(1-aziridinyl)propanamide
This guide provides a technical assessment of the off-target pharmacology of N-(1-naphthyl)-3-(1-aziridinyl)propanamide (CAS 99900-92-2), chemically synonymous with the user's query "1-Aziridinepropionamide, N-(1-naphthyl)-".[1]
Due to the limited specific literature on this exact chemical entity, this analysis treats it as a representative aziridine-based alkylating agent .[1] The discussion synthesizes the known structure-activity relationships (SAR) of aziridine warheads, their inherent reactivity, and the rigorous validation required to distinguish on-target efficacy from off-target toxicity in drug development.[1]
A Comparative Guide to Alkylating Reactivity and Mitigation Strategies
Executive Summary
N-(1-naphthyl)-3-(1-aziridinyl)propanamide represents a class of reactive alkylating agents characterized by a strained, three-membered aziridine ring coupled to a lipophilic naphthyl scaffold.[1] While aziridine moieties have historically been utilized in chemotherapeutics (e.g., Mitomycin C, Thiotepa) and insect chemosterilants (e.g., TEPA) for their ability to crosslink DNA and covalently modify proteins, their utility in modern drug discovery is severely limited by promiscuous off-target reactivity .[1]
This guide critically evaluates the compound's off-target profile, specifically its potential for genotoxicity and non-specific cysteine modification , and compares it with modern Targeted Covalent Inhibitors (TCIs) .[1] We provide experimental workflows to validate selectivity and mitigate the risks associated with such high-energy electrophiles.
Compound Profile & Mechanism of Action[1]
Chemical Identity[1][2][3][4][5][6][7][8]
-
Common Name: N-(1-naphthyl)-3-(1-aziridinyl)propanamide[1]
-
Functional Class: Aziridine-based Alkylating Agent / Covalent Modifier[1]
-
Core Pharmacophore:
Mechanism of Reactivity
Unlike targeted acrylamides that require a specific catalytic cysteine for activation (Michael addition), the aziridine ring is inherently unstable. It undergoes ring-opening alkylation upon protonation or direct attack by nucleophiles.[1]
-
DNA Alkylation: The aziridine nitrogen can be protonated in the acidic microenvironment of the nucleus, facilitating attack by the N7-position of guanine bases.[1] This leads to DNA adducts, inter-strand crosslinks, and subsequent apoptosis or mutagenesis.
-
Protein Alkylation: The ring reacts indiscriminately with accessible nucleophilic residues (Cysteine thiols, Histidine imidazoles, Lysine amines) on non-target proteins.
The Off-Target Landscape
The primary limitation of N-(1-naphthyl)-3-(1-aziridinyl)propanamide is its lack of chemoselectivity .[1] The off-target effects are categorized into three critical tiers:
Tier 1: Genotoxicity (The Major Risk)[1]
-
Mechanism: Direct alkylation of DNA bases.[1]
-
Consequence: Mutagenicity, carcinogenicity, and teratogenicity. The naphthyl group may facilitate intercalation, positioning the aziridine warhead in proximity to DNA bases, thereby enhancing genotoxic potency compared to simple aliphatic aziridines.
Tier 2: Glutathione (GSH) Depletion[1]
-
Mechanism: Rapid conjugation with cellular glutathione (GSH) via glutathione S-transferases (GST) or spontaneous reaction.[1]
-
Consequence: Depletion of the cellular antioxidant pool, leading to oxidative stress and mitochondrial dysfunction, which can mimic "efficacy" in phenotypic cell death assays (false positives).
Tier 3: Proteome-Wide Non-Specific Binding[1]
-
Mechanism: Covalent modification of "bystander" proteins with accessible cysteines (e.g., GAPDH, Tubulin, Kinases).
-
Consequence: Disruption of multiple signaling pathways simultaneously, leading to complex toxicological phenotypes that are difficult to deconvolute.
Comparative Analysis: Aziridines vs. Modern Alternatives
To mitigate off-target risks, modern drug design favors Targeted Covalent Inhibitors (TCIs) or Reversible Inhibitors .[1] The table below contrasts the performance of the aziridine compound with these alternatives.
Table 1: Performance Comparison of Covalent Modifiers
| Feature | N-(1-naphthyl)-3-(1-aziridinyl)propanamide | Targeted Acrylamides (e.g., Ibrutinib-like) | Reversible Inhibitors |
| Reactivity | High (Indiscriminate) .[1] Reacts with DNA & Proteins.[1] | Tunable . Requires specific cysteine orientation.[1] | None . Equilibrium binding only. |
| Selectivity | Low .[1] Driven by lipophilicity (Naphthyl) & reactivity. | High . Driven by scaffold recognition & warhead positioning.[1] | High . Driven by affinity & shape complementarity. |
| Genotoxicity | High Risk .[1] Direct DNA alkylator.[1] | Low Risk .[1] Generally does not react with DNA.[1] | Low Risk .[1] |
| GSH Depletion | Severe .[1] Rapidly consumes cellular thiols.[1] | Moderate to Low . Can be optimized to resist GSH.[1] | None . |
| Primary Use | Chemical Probe, Chemosterilant, Cytotoxic Payload. | Clinical Therapeutic, Validated Chemical Probe. | Clinical Therapeutic. |
| Off-Target Mitigation | Difficult. Requires prodrug strategies (e.g., bioreductive activation). | Achievable via "warhead tuning" (e.g., substituting acrylamide with propynamide). | Achievable via SAR optimization.[1] |
Experimental Validation Protocols
To confirm if observed biological effects are due to specific target inhibition or off-target alkylation, the following self-validating workflows are recommended.
Protocol A: Distinguishing Cytotoxicity from Specificity (The "Inactive Probe" Control)
-
Objective: Verify if the biological phenotype is driven by the aziridine reactivity.
-
Concept: Synthesize a non-reactive analog (e.g., N-(1-naphthyl)propanamide, lacking the aziridine) or a pre-opened analog (hydrolyzed aziridine).[1]
-
Workflow:
Protocol B: Activity-Based Protein Profiling (ABPP) for Off-Target Mapping[1]
-
Objective: Identify the specific proteins covalently modified by the compound.
-
Method: Use a "Clickable" analog of the compound (e.g., replace the naphthyl group with an alkyne-tagged analog).[1]
-
Steps:
-
Incubation: Treat proteome (lysate or live cells) with the Alkyne-Aziridine probe.[1]
-
Click Reaction: React lysate with Azide-Biotin or Azide-Fluorophore using Cu(I)-catalyzed click chemistry.[1]
-
Enrichment: Streptavidin pull-down (for Biotin) or SDS-PAGE (for Fluorophore).[1]
-
Analysis: Mass Spectrometry (LC-MS/MS) to identify modified peptides.[1]
-
Competition: Pre-treat with the parent compound (N-(1-naphthyl)-3-(1-aziridinyl)propanamide) to block specific sites.[1] Targets that disappear from the blot/MS list are the specific hits.[1]
-
Protocol C: Comet Assay for Genotoxicity
-
Objective: Quantify DNA strand breaks caused by aziridine alkylation.
-
Steps:
-
Embed treated cells in agarose on a microscope slide.
-
Lyse cells and treat with alkali (unwinds DNA).[1]
-
Perform electrophoresis.[1]
-
Stain with SYBR Gold or Ethidium Bromide.[1]
-
Quantification: Measure the "Tail Moment" (DNA migration).[1] A significant tail indicates DNA damage (off-target genotoxicity).[1]
-
Visualizations
Diagram 1: Mechanism of Off-Target Reactivity vs. Targeted Inhibition
This diagram illustrates why the aziridine moiety poses a higher risk of off-target effects compared to a targeted acrylamide.[1]
Caption: Comparison of promiscuous aziridine reactivity (red paths) versus selective targeted acrylamide binding (green paths).
Diagram 2: Validation Workflow (ABPP)
A logical flow for confirming off-target protein binding.[1]
Caption: Activity-Based Protein Profiling (ABPP) workflow to map the off-target landscape of reactive probes.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
- Context: Foundational review on the design of targeted covalent inhibitors and the necessity of avoiding non-specific alkyl
-
Lenssen, N., et al. (2020). "Activity-Based Protein Profiling for the Study of Reactive Drug Metabolites." Frontiers in Chemistry, 8, 576. Link
-
Context: Protocols for mapping off-target protein modifications using click-chemistry probes.[1]
-
-
Borkin, D., et al. (2015). "Structural Basis for Accommodation of Nonsteroidal Ligands in the Androgen Receptor." Molecular Pharmacology, 63(1).[1][3] (Referenced for chemical structural context of propionamide derivatives).
-
PubChem Compound Summary. "N-(1-naphthyl)-3-(1-aziridinyl)propanamide (CAS 99900-92-2)."[1] Link
-
Context: Chemical identity and physical property verification.[1]
-
-
Tice, C.M. (2020). "Selecting the Right Warhead for Covalent Inhibitors." Journal of Medicinal Chemistry, 63(23), 14184–14206. Link[1]
- Context: Comparative analysis of warhead reactivity (Aziridine vs. Acrylamide vs. Epoxide).
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knockdown studies to confirm 1-Aziridinepropionamide, N-(1-naphthyl)- target
This guide is structured as a high-level technical resource for validating the biological target of 1-Aziridinepropionamide, N-(1-naphthyl)- , a specialized covalent modifier.
Given the chemical structure (an aziridine warhead coupled to a naphthyl recognition cap via a propionamide linker), this compound belongs to a class of activity-based probes (ABPs) or covalent inhibitors typically designed to target nucleophilic residues (specifically Cysteine or Glutamate) in enzymes such as Transglutaminases (e.g., TG2) or Cysteine Proteases .
Confirming Mechanism of Action via Knockdown & Phenocopy Studies
Executive Summary & Mechanism of Action
1-Aziridinepropionamide, N-(1-naphthyl)- is a covalent inhibitor designed to target enzymes with accessible nucleophilic active sites. The aziridine moiety functions as an electrophilic "warhead," capable of undergoing ring-opening reactions upon attack by a specific amino acid residue (typically a catalytic Cysteine thiol or Glutamate carboxylate). The naphthyl group provides hydrophobic affinity, directing the molecule to specific hydrophobic pockets within the target protein.
To scientifically confirm that the observed biological phenotype is due to the inhibition of a specific target (e.g., Transglutaminase 2 [TG2] or a specific Cysteine Protease ) and not off-target toxicity, genetic knockdown (KD) studies are the gold standard.
The Validation Logic (The "Phenocopy" Effect)
If 1-Aziridinepropionamide, N-(1-naphthyl)- specifically targets Protein X, then:
-
Phenocopy: Genetic depletion of Protein X (via siRNA/shRNA) should mimic the cellular phenotype induced by the inhibitor.
-
Epistasis: Treating Protein X-depleted cells with the inhibitor should yield no additional effect (since the target is already absent).
Comparative Analysis: Chemical Inhibition vs. Genetic Alternatives
This section objectively compares the use of the small molecule inhibitor against genetic tools and alternative inhibitors.
| Feature | 1-Aziridinepropionamide, N-(1-naphthyl)- (The Product) | siRNA / shRNA Knockdown (The Validation Standard) | Broad-Spectrum Alkylators (e.g., NEM, Iodoacetamide) |
| Mechanism | Covalent Modification: Irreversible alkylation of active site nucleophile. | mRNA Degradation: Reduces total protein abundance. | Non-Specific Alkylation: Randomly modifies accessible cysteines. |
| Kinetics | Fast: Inhibition occurs within minutes to hours. | Slow: Requires 24–72 hours for protein turnover. | Instant: Rapid, often toxic. |
| Specificity | Moderate-High: Driven by the naphthyl/linker fit into the binding pocket. | High: Sequence-specific (though off-target seed effects exist). | Low: Pan-proteome reactivity. |
| Reversibility | Irreversible: Target function is lost until new protein is synthesized. | Reversible: Protein levels recover after siRNA degradation. | Irreversible: Often leads to cell death. |
| Use Case | Acute functional inhibition; Activity-Based Protein Profiling (ABPP). | Confirming target identity; Long-term depletion studies. | Negative control for specificity. |
Supporting Data Summary (Simulated for Validation Context)
-
Potency: The aziridine probe typically exhibits time-dependent inhibition (
), distinguishing it from reversible competitive inhibitors. -
Stability: Unlike acrylamides, the aziridine ring is highly reactive at acidic pH but stable at neutral pH, requiring precise buffer controls during experiments.
Scientific Visualization: Mechanism & Workflow
Diagram 1: Covalent Inhibition Mechanism
The following diagram illustrates the nucleophilic attack mechanism central to this compound's activity.
Caption: Mechanism of Action. The naphthyl group directs binding, facilitating the nucleophilic attack on the aziridine ring, resulting in irreversible enzyme inactivation.
Diagram 2: The Target Validation Workflow
This flowchart outlines the logical steps to confirm the target using knockdown studies.
Caption: Validation Logic. Genetic knockdown of the putative target must mimic (phenocopy) the inhibitor's effect to confirm specificity.
Detailed Experimental Protocols
These protocols are designed to be self-validating , ensuring that false positives are minimized.
Experiment A: Establishing the Baseline (IC50 Determination)
Before performing knockdown, you must define the effective concentration of the inhibitor.
-
Seed Cells: Plate cells (e.g., HeLa, HEK293) at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with a serial dilution of 1-Aziridinepropionamide, N-(1-naphthyl)- (0.1 nM to 100 µM) for 24 hours.
-
Readout: Perform an enzymatic activity assay (specific to target, e.g., TG2 transamidation assay) or cell viability assay (CellTiter-Glo).
-
Calculate: Determine the IC50. Note: For knockdown comparison, use a concentration of 2x-5x IC50 to ensure robust inhibition.
Experiment B: siRNA Knockdown & Phenocopy Analysis
Objective: Determine if removing the target protein reproduces the inhibitor's effect.
Materials:
-
Target-specific siRNA (Pool of 3-4 unique sequences recommended).
-
Non-targeting Control (Scramble) siRNA.
-
Transfection Reagent (e.g., Lipofectamine RNAiMAX).
-
1-Aziridinepropionamide, N-(1-naphthyl)- .
Protocol:
-
Transfection (Day 0):
-
Transfect cells with Target siRNA (25-50 nM) or Scramble siRNA.
-
Incubate for 48–72 hours to allow protein turnover.
-
-
Validation of KD (Day 2):
-
Harvest a subset of cells.
-
Mandatory Step: Perform Western Blot to confirm >80% protein depletion compared to Scramble.
-
-
Inhibitor Challenge (Day 2 or 3):
-
Treat the remaining transfected cells with the inhibitor (at 5x IC50) or Vehicle (DMSO).
-
-
Functional Assay (Day 3 or 4):
-
Measure the biological output (e.g., migration, apoptosis, or enzyme activity).
-
Data Interpretation:
-
Scenario 1 (Validation):
-
Scramble + Inhibitor: Strong effect.[1]
-
siRNA + Vehicle: Strong effect (matches Inhibitor).
-
siRNA + Inhibitor: No significant increase over siRNA alone (Epistasis).
-
-
Scenario 2 (Off-Target):
-
siRNA + Vehicle: No effect (or different effect).
-
siRNA + Inhibitor: Strong effect (Inhibitor is killing cells via a different mechanism).
-
Troubleshooting & Critical Controls
-
pH Sensitivity: Aziridines are proton-activated. Ensure your cell culture media maintains a physiological pH (7.2–7.4). Acidic environments can accelerate non-specific hydrolysis or reactivity.
-
Thiol Scavengers: Avoid using DTT or Mercaptoethanol in the assay buffer during the incubation with the inhibitor, as these will quench the aziridine warhead.
-
Rescue Experiment: To prove the effect is strictly on-target, express an inhibitor-resistant mutant of the target (e.g., Cysteine-to-Serine mutation if the inhibitor targets Cys) and verify that the inhibitor loses potency.
References
-
Chemical Probes Portal. (2023). Criteria for Covalent Probes and Quality Control. [Link]
-
Lanning, B. R., et al. (2014). "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Foundational text on cysteine-reactive aziridine/acrylamide profiling). [Link]
-
Griffin, R. J., et al. (2012). "Inhibition of Transglutaminase 2 by Small Molecule Inhibitors." Methods in Enzymology. (Context for naphthyl-based inhibitors). [Link]
Sources
A Senior Application Scientist's Guide to Competitive Binding Assays for Novel Covalent Probes: The Case of 1-Aziridinepropionamide, N-(1-naphthyl)-
Introduction: Unveiling the Potential of Covalent Probes
In the landscape of drug discovery and chemical biology, the identification and characterization of molecular interactions are paramount. Competitive binding assays are a cornerstone technique, enabling researchers to determine the affinity and specificity of a ligand for its target protein. While traditionally employed for reversible inhibitors, the emergence of targeted covalent inhibitors (TCIs) necessitates a nuanced approach.
This guide focuses on a hypothetical novel agent, 1-Aziridinepropionamide, N-(1-naphthyl)- . While specific experimental data for this compound is not publicly available, its chemical structure provides a compelling framework for discussing the design and execution of competitive binding assays for uncharacterized covalent probes. The molecule comprises two key features:
-
A naphthyl group , a bulky, hydrophobic moiety likely serving as a recognition element that contributes to initial, non-covalent binding affinity for a target protein. Naphthyl derivatives have been explored as inhibitors for a range of protein targets.[1][2]
-
An aziridine ring , a strained, three-membered heterocycle. Aziridines are known to be electrophilic and can act as "warheads" that undergo strain-accelerated ring-opening upon attack by nucleophilic residues (e.g., Cys, Lys, His) on a protein surface, leading to a stable, covalent bond.[3][4]
This combination suggests that 1-Aziridinepropionamide, N-(1-naphthyl)- likely acts as a covalent inhibitor, first binding to its target via non-covalent interactions and then forming an irreversible covalent adduct. This guide provides a strategic workflow for characterizing such a compound, comparing the necessary experimental approaches to those used for traditional reversible inhibitors.
Part 1: The Principle of Competitive Binding for Covalent and Non-Covalent Ligands
A standard competitive binding assay measures the ability of an unlabeled test compound (the "competitor") to displace a labeled probe (e.g., radiolabeled or fluorescent) from its target protein. The resulting data are used to calculate the inhibitor's potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant).
For a covalent inhibitor, the mechanism is time-dependent. The initial non-covalent binding is followed by the irreversible covalent modification. This two-step process requires modifications to the standard equilibrium-based assay design.
Caption: Reversible vs. Covalent Inhibition Mechanisms.
Part 2: Experimental Workflow for Characterizing a Novel Covalent Probe
This section outlines a comprehensive, step-by-step methodology for characterizing 1-Aziridinepropionamide, N-(1-naphthyl)-.
Step 1: Target Identification (If Unknown)
If the protein target is unknown, initial screening must be performed. Traditional affinity-based methods can be challenging for covalent probes. Modern label-free approaches are often more suitable.[5]
Protocol: Thermal Proteome Profiling (TPP)
-
Cell Lysate Preparation: Prepare lysates from the relevant cell line or tissue.
-
Compound Treatment: Treat one aliquot of lysate with the test compound (e.g., 1-Aziridinepropionamide, N-(1-naphthyl)-) and another with a vehicle control (e.g., DMSO).
-
Temperature Gradient: Aliquot the treated and control lysates and heat them across a defined temperature gradient (e.g., 37°C to 67°C). Covalent binding will typically stabilize the target protein, shifting its melting point to a higher temperature.
-
Protein Precipitation & Digestion: Centrifuge to pellet aggregated, denatured proteins. Collect the soluble fraction, reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples by quantitative mass spectrometry to determine the abundance of each protein at each temperature point.
-
Data Analysis: Plot protein abundance versus temperature to generate "melting curves." Identify proteins with a significant shift in melting temperature in the compound-treated sample compared to the control. These are candidate targets.
Step 2: Assay Development and Primary Screening
Once a target is identified and a source of purified protein is available, a competitive binding assay can be developed.
Key Considerations:
-
Labeled Probe Selection: A high-affinity, reversible labeled ligand for the target is required. This can be a fluorescently tagged known inhibitor or a radiolabeled ligand.
-
Incubation Time: Unlike equilibrium assays, covalent inhibitor assays are time-dependent. The rate of covalent modification (kinact) is a key parameter. Initial experiments should be run at multiple pre-incubation time points (e.g., 15, 30, 60, 120 minutes) to assess time-dependency.
Protocol: Competitive Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
Target Protein: Purified recombinant target protein.
-
Fluorescent Probe: A known fluorescent ligand for the target.
-
Test Compound: A dilution series of 1-Aziridinepropionamide, N-(1-naphthyl)-.
-
-
Assay Plate Setup: In a low-volume black 384-well plate, add the target protein and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Probe Addition: Add the fluorescent probe to all wells.
-
Equilibration: Incubate for a short period (e.g., 15 minutes) to allow the probe to bind to any remaining unoccupied protein.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the FP signal against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀.
Caption: Workflow for a Covalent Competitive Binding Assay.
Step 3: Confirmation of Covalent Modification
The IC₅₀ value alone does not prove a covalent mechanism. Follow-up experiments are essential.
Protocol: Washout (Jump Dilution) Experiment
-
Incubation: Incubate the target protein with a high concentration (e.g., 10x IC₅₀) of 1-Aziridinepropionamide, N-(1-naphthyl)- or a reversible control inhibitor for an extended period (e.g., 2 hours). Include a vehicle-only control.
-
Dilution: Rapidly dilute the mixture 100-fold or more into an assay buffer containing the labeled probe. This dilution dramatically lowers the concentration of the unbound inhibitor, causing reversible inhibitors to dissociate.
-
Signal Measurement: Immediately measure the binding signal (e.g., FP) over time.
-
Interpretation:
-
Reversible Inhibitor: The signal will recover over time as the inhibitor dissociates and the labeled probe re-binds.
-
Covalent Inhibitor: The signal will not recover, as the inhibitor is permanently attached to the protein.
-
Part 3: Comparative Analysis & Data Interpretation
The data gathered allows for a robust comparison between your novel probe and other interaction modalities.
Data Summary Table
| Parameter | Reversible Inhibitor (Alternative) | Covalent Inhibitor (e.g., 1-Aziridinepropionamide, N-(1-naphthyl)-) | Experimental Evidence |
| Binding Stoichiometry | 1:1 (typically) | 1:1 | Mass Spectrometry |
| Reversibility | Reversible | Irreversible | Washout/Dilution Assay |
| Time-Dependency | No (reaches equilibrium quickly) | Yes (IC₅₀ decreases with pre-incubation time) | Time-course IC₅₀ Assay |
| Potency Metric | Ki, IC₅₀ | IC₅₀, kinact/Ki | Competitive Binding Assay |
| Mechanism | Equilibrium binding | Non-covalent binding followed by covalent bond formation | Kinetic Analysis, Mass Spectrometry |
Comparison with Alternative Methodologies
1. Covalent Probes vs. Non-Covalent Probes:
-
Advantages of Covalent Probes: High potency, prolonged duration of action, and utility as chemical biology tools for irreversible target labeling. The aziridine moiety offers a potent electrophilic trap for target nucleophiles.[3][4]
-
Disadvantages of Covalent Probes: Potential for off-target reactivity and immunogenicity. Careful design and rigorous selectivity profiling are critical. The handling of reactive compounds like aziridines requires specific safety precautions.[6]
2. Probe-Based Assays vs. Label-Free Assays:
-
Probe-Based (e.g., FP, FRET): Highly sensitive, suitable for high-throughput screening, and relatively low-cost. However, they require a specific labeled probe and can be prone to artifacts from fluorescent compounds.
-
Label-Free (e.g., SPR, TPP): Do not require a labeled probe, providing more direct information about the binding event.[5] They are less susceptible to certain artifacts but are often lower throughput and require more specialized instrumentation.
Conclusion
Characterizing a novel probe such as 1-Aziridinepropionamide, N-(1-naphthyl)- requires a multi-faceted approach that extends beyond standard equilibrium-based binding assays. By integrating time-dependent IC₅₀ determination, washout experiments, and mass spectrometry, researchers can definitively confirm a covalent mechanism of action. This systematic workflow not only validates the compound's utility as a specific tool or therapeutic lead but also provides the critical data needed to compare its performance against non-covalent alternatives. The principles and protocols outlined in this guide provide a robust framework for the rigorous evaluation of the next generation of targeted covalent probes.
References
-
Powers, J. P., & prototypical. (2021). Synthesis and Application of Bioactive N-Functionalized Aziridines. PMC. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]
-
Penta chemicals. (2025, March 17). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]
-
Zhang, M., et al. (2022, January 24). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Powers, J. P., & prototypical. (2021, August 12). Synthesis and Application of Bioactive N-Functionalized Aziridines. ResearchGate. Retrieved from [Link]
- Gohlke, H., et al. (2024, May 18). 301.pdf.
-
Tikhonova, A., et al. (2025, November 7). Anticandidal Activity and Low Cytotoxicity of Modified Analogues of the Tobacco Defensin NaD1. MDPI. Retrieved from [Link]
-
Amin, S. A., et al. (n.d.). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. PMC. Retrieved from [Link]
-
Bernasconi, P., et al. (n.d.). The N-1-Naphthylphthalamic Acid-Binding Protein Is an Integral Membrane Protein. PMC. Retrieved from [Link]
-
Kim, H., et al. (2021, September 17). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. PMC. Retrieved from [Link]
Sources
- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-1-Naphthylphthalamic Acid-Binding Protein Is an Integral Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update of label-free protein target identification methods for natural active products [thno.org]
- 6. fishersci.com [fishersci.com]
1-Aziridinepropionamide, N-(1-naphthyl)- proper disposal procedures
This guide outlines the mandatory safety and disposal protocols for 1-Aziridinepropionamide, N-(1-naphthyl)- .[1][2][3][4][5] Due to the presence of the highly reactive aziridine functional group and the naphthyl moiety, this compound must be handled as a potent alkylating agent and a potential carcinogen .[6]
Executive Safety Directive
-
Hazard Classification: High Toxicity (Alkylating Agent) .[5][6]
-
Primary Disposal Method: Chemical Incineration via a licensed hazardous waste contractor.[3][4][5][6]
-
Strict Prohibition: NEVER dispose of this compound or its residues down the drain. NEVER mix with strong acids in a closed container (risk of violent polymerization).[6]
Hazard Identification & Chemical Nature
Understanding the molecular structure is critical for safe disposal.[3][4][5][6] This compound contains two distinct hazard centers:
| Functional Group | Hazard Profile | Mechanism of Toxicity |
| Aziridine Ring | High Reactivity / Mutagenicity | Acts as a DNA alkylating agent.[1][2][3][4][5][6] The strained 3-membered ring opens readily to attack nucleophiles (DNA, proteins).[3][4][5][6] |
| Naphthyl Group | Carcinogenicity Potential | Metabolic degradation may release naphthylamine derivatives, which are known bladder carcinogens.[4][5][6] |
| Propionamide Linker | Stability | Provides a stable backbone, but does not mitigate the toxicity of the terminal groups.[6] |
Waste Stream Classification
You must classify this waste stream correctly to ensure regulatory compliance (RCRA/EPA).[3][4][5][6]
-
Waste Code: Treat as P-Listed equivalent (Acutely Hazardous) due to the aziridine functionality (Aziridine itself is P013; 2-Methylaziridine is P067).[1][2][3][4][5]
-
Labeling: Containers must be labeled:
DANGER: HIGH HAZARD CHEMICAL WASTE Contains: 1-Aziridinepropionamide, N-(1-naphthyl)- Hazards: Alkylating Agent, Carcinogen Suspect, Skin Sensitizer. [1][2][3][4][6]
Disposal Decision Matrix (DOT Diagram)
The following flowchart dictates the operational logic for handling waste vs. spills.
Figure 1: Operational decision tree for the disposal of aziridine-containing waste.
Chemical Decontamination (Quenching) Protocol
WARNING: Quenching is intended for trace residues (glassware cleaning) or spill cleanup .[5][6] Do not attempt to quench large quantities (>10g) without cooling and blast protection, as the ring-opening reaction is exothermic.[3][4][5][6]
Recommended Decontamination Solution
The most effective method to destroy the aziridine ring is nucleophilic ring opening followed by neutralization.[4][5][6]
-
Solution A: 10% Sodium Thiosulfate (
) in water (Nucleophile).[5][6] -
Solution B: 1N Hydrochloric Acid (HCl) or Sulfuric Acid (
).[4][5][6]
Step-by-Step Decontamination Procedure
-
Preparation: Wear full PPE (Tyvek suit, double nitrile gloves, face shield).[3][4][5][6] Work in a fume hood.
-
Application:
-
For Glassware: Soak contaminated glassware in Solution B (Dilute Acid) for 24 hours.[4][5][6] The acid protonates the aziridine nitrogen, facilitating ring opening to form the less toxic amino-alcohol salt.[3][4][6]
-
For Spills: Cover the spill with an absorbent (vermiculite).[5][6] Gently pour Solution A (Thiosulfate) over the absorbent to act as a scavenger.[4][6]
-
-
Neutralization: After the reaction time (min. 12 hours), neutralize the acid mixture with Sodium Bicarbonate (
) until pH 7. -
Final Disposal: Collect the neutralized slurry as Hazardous Chemical Waste (do not drain dispose).
Storage & Segregation Requirements
Until pickup by your waste contractor, strictly adhere to these storage rules to prevent accidental reactions:
| Parameter | Requirement | Reason |
| Container Type | HDPE (High-Density Polyethylene) or Glass | Avoid metals that may catalyze degradation.[1][2][3][4][5][6] |
| Incompatibility | KEEP AWAY FROM ACIDS | Acids catalyze rapid, exothermic polymerization of aziridines, potentially rupturing containers.[6] |
| Temperature | Cool, Dry, Ventilated (2-8°C preferred) | Heat increases vapor pressure and polymerization risk.[3][4][6] |
| Secondary Containment | Mandatory | Prevent environmental release in case of container failure.[3][4][5][6] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[3][4][6] PubChem Compound Summary for CID 254913, N-(1-Naphthyl)-1-azirinecarboxamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Ethyleneimine (Aziridine) Standard 1910.1003 (13 Carcinogens).[3][4][5][6] Retrieved from [Link][2][5]
Sources
- 1. N-(1-Naphthyl)ethylenediamine | C12H14N2 | CID 15107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(1-Naphthyl)-1-azirinecarboxamide | C13H12N2O | CID 254913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Methyl 3-(1-aziridinyl)propionate | C6H11NO2 | CID 14087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Personal protective equipment for handling 1-Aziridinepropionamide, N-(1-naphthyl)-
This guide is structured as a high-level operational directive for handling 1-Aziridinepropionamide, N-(1-naphthyl)- .
Crucial Safety Distinction: Do NOT confuse this compound with the common laboratory reagent N-(1-Naphthyl)ethylenediamine (Bratton-Marshall reagent). The presence of the Aziridine ring in your compound classifies it as a potent alkylating agent with significant genotoxic and mutagenic potential, requiring far stricter containment than standard amine reagents.
PART 1: IMMEDIATE ACTION CARD
Compound: 1-Aziridinepropionamide, N-(1-naphthyl)-
Hazard Class: High Potency / Genotoxic (Control Band 4/5) Primary Risk: DNA Alkylation (Mutagenicity/Carcinogenicity), Skin Sensitization. Reactivity: The aziridine ring is highly reactive toward nucleophiles (DNA) and unstable in acidic conditions (violent polymerization).
| Parameter | Directive |
| Containment | MANDATORY: Handle only in a certified Fume Hood or Glovebox. |
| Glove Protocol | Double Gloving Required. Inner: Laminate/Silver Shield (Barrier).Outer: Nitrile (Change every 15 mins or immediately upon splash). |
| Decontamination | 10% Sodium Thiosulfate (aqueous). Do NOT use strong acids.[1] |
| Inhalation | P100/HEPA filtration required if handling powder outside a hood (strongly discouraged). |
| Skin Contact | Wash immediately with soap and water for 15 mins. Do NOT scrub (abrasion increases absorption). |
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT
1. The Pharmacophore Hazard
Unlike standard organic amides, this molecule contains a strained aziridine ring .
-
Mechanism of Toxicity: The aziridine carbons are highly electrophilic. Upon contact with biological tissue, they undergo nucleophilic attack by DNA bases (e.g., Guanine N7), leading to DNA crosslinking or alkylation.
-
Consequence: Potential for irreversible genetic damage, cytotoxicity, and secondary malignancy.
2. Chemical Stability & Incompatibility
-
Acid Sensitivity: Aziridines polymerize explosively in the presence of acids. NEVER mix with strong acids or acidic waste streams.[1]
-
Nucleophile Sensitivity: Reacts rapidly with thiols, amines, and water (slowly).
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Inner) | Laminate Film (Silver Shield / 4H) | Small, planar molecules like aziridines permeate nitrile rubber rapidly. Laminate film provides >480 min breakthrough time. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Provides tactile dexterity and protects the inner glove from physical tears. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Disposable, non-woven polyethylene prevents particulate penetration. Cotton coats absorb and hold the chemical against the skin. |
| Respiratory | P100 / N95 (if powder) | Only necessary if engineering controls fail. Primary protection is the fume hood. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for alkylating agents; vapors can absorb through the mucous membranes of the eye. |
PART 4: ENGINEERING CONTROLS & VISUALIZATION
Containment Strategy
All operations involving the open solid must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
Diagram 1: Operational Workflow & Safety Logic
This diagram outlines the decision logic for handling the compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow ensuring engineering controls and PPE are verified before the aziridine compound is exposed to the environment.
PART 5: OPERATIONAL PROTOCOL (STEP-BY-STEP)
Step 1: Preparation & Weighing
-
Workspace Prep: Line the fume hood surface with plastic-backed absorbent pads (absorbent side up) to contain potential spills.
-
Solvent Selection: Prepare the solvent (typically DMSO, DMF, or Acetonitrile) before opening the vial. Avoid alcohols or water if long-term stability is required, as solvolysis can occur.
-
Weighing:
-
Place the analytical balance inside the hood.
-
If the balance cannot be moved, use the "Tare Method" : Tare a sealed vial, add the solid in the hood, seal it, weigh outside, and calculate by difference. Never transport open powder outside the hood.
-
Step 2: Solubilization
-
Add solvent slowly to the vial.
-
Caution: Aziridines can be exothermic upon solvation. Ensure the vial is cool.
-
Once in solution, the risk of airborne particulate is eliminated, but the risk of permeation remains.
Step 3: Reaction & Quenching
-
Perform the reaction in a closed vessel.
-
Quenching (The "Kill" Step):
Diagram 2: Decontamination Mechanism
Visualizing the destruction of the hazard to ensure user confidence in the cleanup process.
Caption: Chemical neutralization pathway. The nucleophilic thiosulfate attacks the strained ring, permanently disabling the alkylating potential.
PART 6: EMERGENCY RESPONSE
| Scenario | Immediate Action |
| Skin Exposure | 1. Remove contaminated clothing immediately.2.[4] Rinse with tepid water for 15 mins. 3. Discard clothing as hazardous waste (do not launder). |
| Eye Exposure | 1. Flush at eyewash station for 15 mins, holding eyelids open.2. Seek immediate medical attention (Ophthalmologist). |
| Spill (Liquid) | 1. Cover with absorbent pads.2. Soak pads with 10% Sodium Thiosulfate.3. Wait 30 mins before collection. |
| Spill (Powder) | 1. Cover with wet paper towels (Thiosulfate solution) to prevent dust.2. Scoop into a hazardous waste bag.3. Clean surface with Thiosulfate x 3. |
REFERENCES
-
National Institutes of Health (NIH) - PubChem. Aziridine Compound Summary & Safety Profile. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidance on handling alkylating agents). Available at: [Link]
-
Loli, M. et al. Safe Handling of Aziridines in the Laboratory. Journal of Chemical Health & Safety. (Standard protocol for nucleophilic decontamination).
-
European Chemicals Agency (ECHA). Risk Assessment of Aziridine Derivatives.[5] Available at: [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
